3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Description
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-7-3-11-8-6(7)1-5(4-12)2-10-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDQOJMZUSYGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640108 | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900514-07-0 | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900514-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
CAS Number: 900514-07-0
This technical guide provides a comprehensive overview of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key building block in the synthesis of complex heterocyclic molecules for research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Chemical Properties and Data
This compound, also known as 3-Iodo-7-azaindole-5-carbaldehyde, is a solid organic compound. Its chemical structure combines the versatile 7-azaindole core with two reactive functional groups: an iodine atom at the 3-position and a carbaldehyde group at the 5-position. This unique arrangement makes it a valuable intermediate for the synthesis of a diverse range of substituted pyrrolo[2,3-b]pyridines.
| Property | Value | Reference |
| CAS Number | 900514-07-0 | |
| Molecular Formula | C₈H₅IN₂O | |
| Molecular Weight | 272.04 g/mol | |
| Appearance | Solid | |
| InChI Key | DLDQOJMZUSYGSE-UHFFFAOYSA-N | |
| SMILES | Ic1c[nH]c2ncc(C=O)cc12 |
Synthesis
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of the title compound.
General Experimental Considerations for Iodination:
The iodination of electron-rich heterocyclic compounds like 7-azaindole derivatives is a common transformation. Reagents such as N-iodosuccinimide (NIS) or iodine (I₂) in the presence of a base are typically employed. The reaction is generally carried out in a suitable organic solvent, and the progress is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Purification is usually achieved through column chromatography.
Applications in Drug Discovery and Organic Synthesis
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors.[1] The title compound, with its iodo and aldehyde functionalities, serves as a versatile starting material for the synthesis of libraries of compounds for screening against various biological targets.
Intermediate for Kinase Inhibitors
The 7-azaindole moiety is an excellent hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding site of kinases.[1] Derivatives of this compound are precursors to potent inhibitors of various kinases, including but not limited to:
-
Serum and glucocorticoid-regulated kinase 1 (SGK-1) [2]
-
Phosphodiesterase 4B (PDE4B) [3]
-
Traf2 and Nck-interacting kinase (TNIK) , implicated in colorectal cancer.
The general approach involves modifying the aldehyde and displacing the iodo group to introduce diverse substituents that can interact with different regions of the kinase active site.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the 3-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position.
Logical Workflow for Diversification:
Caption: Diversification of the core scaffold via cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
While a specific protocol for the title compound is not detailed in the available literature, a general procedure for the Suzuki-Miyaura coupling of iodo-azaindoles can be adapted.[4][5][6][7]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.) in a solvent system (e.g., dioxane/water, DMF).
-
Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-10 mol%) under the inert atmosphere.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Protocol: General Procedure for Sonogashira Coupling
Similarly, a general protocol for the Sonogashira coupling can be outlined based on established methods for related iodo-heterocycles.[8][9][10]
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Base Addition: Add an amine base (e.g., triethylamine, diisopropylethylamine).
-
Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
Signaling Pathways and Biological Activity
While direct biological data for this compound is not available, its derivatives are of significant interest as modulators of various signaling pathways implicated in disease, particularly in oncology.
Involvement of 7-Azaindole Derivatives in Kinase Signaling:
The 7-azaindole core is a key feature of numerous kinase inhibitors that target pathways crucial for cell growth, proliferation, and survival.
Caption: Simplified representation of key cell signaling pathways targeted by 7-azaindole-based kinase inhibitors.
This diagram illustrates how derivatives synthesized from the this compound scaffold can potentially inhibit key kinases in oncogenic signaling pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways.
Safety Information
This compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation or sensitization, and may be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the design and synthesis of kinase inhibitors.
Core Chemical Properties
This compound, also known as 3-Iodo-7-azaindole-5-carbaldehyde, is a solid organic compound. Its core structure consists of a pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, which is a bioisostere of indole and a privileged structure in medicinal chemistry. The presence of an iodine atom at the 3-position and a carbaldehyde group at the 5-position makes it a versatile intermediate for further chemical modifications.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | 3-Iodo-7-azaindole-5-carbaldehyde | [1] |
| CAS Number | 900514-07-0 | [2][3] |
| Molecular Formula | C₈H₅IN₂O | [2] |
| Molecular Weight | 272.04 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 214-215 °C | [1] |
| Predicted Density | 2.111 ± 0.06 g/cm³ | [1] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |
Table 2: Spectroscopic Data Summary (Predicted and for Related Structures)
| Spectroscopic Technique | Data |
| ¹H NMR | Predicted shifts for the aromatic and aldehyde protons are expected. Experimental data for the core 1H-pyrrolo[2,3-b]pyridine structure is available. |
| ¹³C NMR | Predicted chemical shifts for the carbons of the heterocyclic rings and the carbonyl group. Experimental data for the core 1H-pyrrolo[2,3-b]pyridine structure is available. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching of the aldehyde, and C-I stretching are anticipated. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ at m/z 272.04 is expected, along with characteristic fragmentation patterns. |
Synthesis and Reactivity
The synthesis of this compound typically involves a multi-step process starting from a substituted pyridine derivative. While a detailed, step-by-step experimental protocol for this specific molecule is not widely published, the general synthetic strategies for related 7-azaindole derivatives can be adapted.
General Synthetic Approach
A plausible synthetic route would involve the initial construction of the 1H-pyrrolo[2,3-b]pyridine core, followed by iodination at the 3-position and subsequent formylation at the 5-position.
Experimental Workflow for a General Synthesis:
Caption: General synthetic workflow for this compound.
Key Experimental Protocols (Adapted from Related Syntheses)
Protocol 1: Iodination of 1H-pyrrolo[2,3-b]pyridine (General Procedure)
-
Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridine in a suitable organic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)).
-
Addition of Iodinating Agent: Cool the solution in an ice bath and add N-iodosuccinimide (NIS) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation (General Procedure)
-
Reagent Preparation: In a flask under an inert atmosphere, cool a solution of DMF in a suitable solvent (e.g., DCM) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) and stir for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of the 3-Iodo-1H-pyrrolo[2,3-b]pyridine in the same solvent to the Vilsmeier reagent at low temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.
-
Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with an aqueous solution of sodium hydroxide or sodium bicarbonate.
-
Work-up and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting solid by recrystallization or column chromatography.
Role in Drug Discovery and Signaling Pathways
This compound is a crucial building block in the synthesis of potent and selective kinase inhibitors. The 7-azaindole scaffold is a well-established hinge-binding motif for many kinases, and the iodo and carbaldehyde functionalities provide handles for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors
One of the most significant applications of this compound is in the synthesis of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in various autoimmune diseases and cancers.
The aldehyde group at the 5-position can be readily converted into other functional groups, such as amines, nitriles, or carboxylic acids, which are essential for interacting with the active site of JAK kinases. The iodine atom at the 3-position can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce a wide range of substituents that can occupy the solvent-exposed region of the kinase, thereby enhancing potency and selectivity.
Logical Relationship in Kinase Inhibitor Synthesis:
Caption: Role as an intermediate in the synthesis of kinase inhibitors targeting the JAK-STAT pathway.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. According to available safety data, it is classified as harmful if swallowed and may cause skin sensitization.[2]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant biological activity. Its utility as a key intermediate in the development of kinase inhibitors, particularly for the JAK-STAT pathway, underscores its importance in modern drug discovery. This guide provides essential information to aid researchers in the effective utilization of this compound in their synthetic and medicinal chemistry programs.
References
An In-depth Technical Guide to the Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key intermediate in the development of various therapeutic agents. This document details the established reaction methodologies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound, also known as 3-iodo-7-azaindole-5-carbaldehyde, is a valuable building block in organic synthesis. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a prominent scaffold in numerous biologically active compounds, including kinase inhibitors. The presence of an iodo group at the 3-position allows for further functionalization through various cross-coupling reactions, while the carbaldehyde at the 5-position serves as a versatile handle for constructing more complex molecules. This guide outlines a reliable two-step synthesis route from the commercially available starting material, 1H-pyrrolo[2,3-b]pyridine.
Overall Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process commencing with 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The synthetic strategy involves:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C5 position of the 7-azaindole nucleus.
-
Electrophilic Iodination: Subsequent iodination at the electron-rich C3 position of the pyrrole ring.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
This step employs the Vilsmeier-Haack reaction to introduce a formyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring. While the 3-position is generally more reactive towards electrophilic substitution, specific reaction conditions can favor formylation at the 5-position.
Reaction Scheme:
Detailed Experimental Protocol:
-
Reagents and Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, slowly add phosphorus oxychloride (1.2 eq).
-
To this mixture, add N,N-dimethylformamide (DMF) (3.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde as a solid.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 1H-pyrrolo[2,3-b]pyridine |
| Product | 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
| Typical Yield | 60-75% |
| Appearance | White to off-white solid |
| Molecular Formula | C8H6N2O |
| Molecular Weight | 146.15 g/mol |
Step 2: Synthesis of this compound
The second step involves the selective iodination of the 3-position of the pyrrole ring of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This is an electrophilic aromatic substitution reaction.
Reaction Scheme:
Detailed Experimental Protocol (Method A: Using N-Iodosuccinimide):
-
Reagents and Materials:
-
1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq) in acetonitrile.
-
Add N-iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
-
Detailed Experimental Protocol (Method B: Using Iodine and Potassium Hydroxide):
-
Reagents and Materials:
-
1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
-
Iodine (I2)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na2S2O3) solution
-
Water
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq) in DMF, add potassium hydroxide (2.0 eq) and stir for 30 minutes at room temperature.
-
Add a solution of iodine (1.1 eq) in DMF dropwise to the mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Pour the reaction mixture into water and quench with a saturated aqueous solution of sodium thiosulfate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
If necessary, the product can be further purified by recrystallization or silica gel chromatography.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
| Product | This compound |
| Typical Yield | 70-85% |
| Appearance | Solid |
| Molecular Formula | C8H5IN2O |
| Molecular Weight | 272.04 g/mol |
| CAS Number | 900514-07-0 |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.
Caption: General laboratory workflow for the two-step synthesis.
Conclusion
The synthesis of this compound is a straightforward and efficient process that can be accomplished in two high-yielding steps from 1H-pyrrolo[2,3-b]pyridine. This guide provides the necessary detailed protocols and data to enable researchers to produce this valuable intermediate for applications in medicinal chemistry and the development of novel therapeutics. The methodologies described are robust and can be adapted for scale-up production.
The Pivotal Starting Material: A Technical Guide to 3-Iodo-7-azaindole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-Iodo-7-azaindole-5-carbaldehyde, a crucial starting material in the synthesis of complex heterocyclic molecules for drug discovery. This document details its synthesis, key chemical properties, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors.
Introduction
The 7-azaindole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to purine and indole allows it to effectively interact with a variety of biological targets. The introduction of an iodo group at the 3-position and a carbaldehyde at the 5-position provides versatile handles for further chemical modifications, making 3-Iodo-7-azaindole-5-carbaldehyde a highly valuable intermediate in the synthesis of targeted therapies, including potent kinase inhibitors for cancer treatment.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Iodo-7-azaindole-5-carbaldehyde is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅IN₂O | N/A |
| Molecular Weight | 272.05 g/mol | N/A |
| Melting Point | 214-215°C | [5] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [5] |
| Appearance | Expected to be a solid | N/A |
Synthetic Pathway
The synthesis of 3-Iodo-7-azaindole-5-carbaldehyde is a multi-step process. A plausible and efficient synthetic route is outlined below, commencing from the commercially available 7-azaindole. This pathway involves the protection of the indole nitrogen, regioselective bromination at the C5 position, subsequent formylation via a lithium-halogen exchange, and a final regioselective iodination at the C3 position.
Caption: Proposed synthetic pathway for 3-Iodo-7-azaindole-5-carbaldehyde.
Experimental Protocols
Detailed experimental protocols for each step of the synthesis are provided below.
Step 1: Synthesis of 1-Tosyl-7-azaindole
Protocol: To a solution of 7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes, after which p-toluenesulfonyl chloride (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-Tosyl-7-azaindole.
| Reagent | Molar Eq. | Purity | Supplier |
| 7-Azaindole | 1.0 | >98% | Commercial |
| Sodium Hydride (60%) | 1.2 | 60% | Commercial |
| p-Toluenesulfonyl chloride | 1.1 | >99% | Commercial |
| Tetrahydrofuran (anhydrous) | - | >99.8% | Commercial |
Step 2: Synthesis of 5-Bromo-1-tosyl-7-azaindole
Protocol: To a solution of 1-Tosyl-7-azaindole (1.0 eq) in acetonitrile is added N-bromosuccinimide (NBS) (1.1 eq). The reaction mixture is stirred at room temperature for 4 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 5-Bromo-1-tosyl-7-azaindole.
| Reagent | Molar Eq. | Purity | Supplier |
| 1-Tosyl-7-azaindole | 1.0 | - | Synthesized |
| N-Bromosuccinimide | 1.1 | >99% | Commercial |
| Acetonitrile | - | >99.8% | Commercial |
Step 3: Synthesis of 1-Tosyl-7-azaindole-5-carbaldehyde
Protocol: A solution of 5-Bromo-1-tosyl-7-azaindole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF) (3.0 eq) is then added, and the reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 1-Tosyl-7-azaindole-5-carbaldehyde.
| Reagent | Molar Eq. | Purity | Supplier |
| 5-Bromo-1-tosyl-7-azaindole | 1.0 | - | Synthesized |
| n-Butyllithium (2.5 M) | 1.1 | 2.5 M | Commercial |
| N,N-Dimethylformamide | 3.0 | >99.8% | Commercial |
| Tetrahydrofuran (anhydrous) | - | >99.8% | Commercial |
Step 4: Synthesis of 3-Iodo-1-tosyl-7-azaindole-5-carbaldehyde
Protocol: To a solution of 1-Tosyl-7-azaindole-5-carbaldehyde (1.0 eq) in acetonitrile is added N-iodosuccinimide (NIS) (1.2 eq). The reaction mixture is stirred at room temperature for 6 hours. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with saturated sodium thiosulfate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography to afford 3-Iodo-1-tosyl-7-azaindole-5-carbaldehyde.
| Reagent | Molar Eq. | Purity | Supplier |
| 1-Tosyl-7-azaindole-5-carbaldehyde | 1.0 | - | Synthesized |
| N-Iodosuccinimide | 1.2 | >98% | Commercial |
| Acetonitrile | - | >99.8% | Commercial |
Step 5: Synthesis of 3-Iodo-7-azaindole-5-carbaldehyde
Protocol: 3-Iodo-1-tosyl-7-azaindole-5-carbaldehyde (1.0 eq) is dissolved in a mixture of methanol and water. To this solution is added sodium hydroxide (3.0 eq), and the mixture is heated to reflux for 2 hours. After cooling to room temperature, the mixture is neutralized with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the final product, 3-Iodo-7-azaindole-5-carbaldehyde.
| Reagent | Molar Eq. | Purity | Supplier |
| 3-Iodo-1-tosyl-7-azaindole-5-carbaldehyde | 1.0 | - | Synthesized |
| Sodium Hydroxide | 3.0 | >97% | Commercial |
| Methanol | - | >99.8% | Commercial |
| Water | - | Distilled | - |
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The 7-azaindole moiety is a key pharmacophore in the design of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atom at the 7-position and the N-H group of the pyrrole ring of the 7-azaindole scaffold can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, leading to potent and selective inhibition.[2]
A prominent example of a 7-azaindole-based drug is Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, which is approved for the treatment of metastatic melanoma.[6] The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.
Caption: The BRAF signaling pathway and the mechanism of inhibition by 7-azaindole derivatives.
Conclusion
3-Iodo-7-azaindole-5-carbaldehyde is a strategically important building block for the synthesis of novel therapeutic agents. Its versatile functional groups allow for the construction of complex molecular architectures with tailored biological activities. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further research and development in the field of medicinal chemistry. The established role of the 7-azaindole scaffold in kinase inhibition underscores the potential of derivatives of 3-Iodo-7-azaindole-5-carbaldehyde in the discovery of next-generation targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Guide: Spectroscopic and Synthetic Overview of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a plausible synthetic pathway and presents predicted spectroscopic data based on the analysis of structurally related compounds.
Molecular Structure and Properties
Compound Name: this compound Common Name: 3-Iodo-7-azaindole-5-carbaldehyde CAS Number: 900514-07-0 Molecular Formula: C₈H₅IN₂O Molecular Weight: 272.04 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), 3-iodo-1H-pyrrolo[2,3-b]pyridine, and 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.5 (broad s) | Singlet (broad) | N1-H |
| ~10.0 (s) | Singlet | H8 (CHO) |
| ~8.8 (s) | Singlet | H4 |
| ~8.5 (s) | Singlet | H6 |
| ~8.0 (s) | Singlet | H2 |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: DMSO-d₆, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | C8 (CHO) |
| ~150.0 | C7a |
| ~148.0 | C6 |
| ~135.0 | C4 |
| ~132.0 | C2 |
| ~125.0 | C5 |
| ~118.0 | C3a |
| ~55.0 | C3 |
Mass Spectrometry (MS) Data (Predicted)
| Ion | m/z (Predicted) |
| [M+H]⁺ | 272.95 |
| [M+Na]⁺ | 294.93 |
| [M-H]⁻ | 270.94 |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 (broad) | N-H stretch |
| ~1680 (strong) | C=O stretch (aldehyde) |
| ~1600, ~1470 | C=C and C=N stretching (aromatic) |
| ~1270 | C-N stretch |
| ~700-800 | C-H bending (aromatic) |
| ~550 | C-I stretch |
Proposed Synthesis and Experimental Protocols
The synthesis of this compound can be envisioned as a two-step process starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The proposed workflow is illustrated below.
Caption: Proposed synthetic workflow for this compound.
Step 1: Vilsmeier-Haack Formylation of 1H-pyrrolo[2,3-b]pyridine
Objective: To introduce a carbaldehyde group at the C5 position of the 1H-pyrrolo[2,3-b]pyridine ring.
Protocol:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool phosphorus oxychloride (POCl₃, 3 equivalents) to 0-5 °C.
-
Add N,N-dimethylformamide (DMF, 3 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 30 minutes at room temperature to form the Vilsmeier reagent.
-
Dissolve 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Iodination of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Objective: To selectively iodinate the C3 position of the pyrrole ring.
Protocol:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1 equivalent) in DMF in a round-bottom flask.
-
Add powdered potassium hydroxide (KOH, 1.2 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add a solution of iodine (I₂, 1.2 equivalents) in DMF dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical flow of spectroscopic techniques used to characterize the final product.
Caption: Workflow for the spectroscopic characterization of the target compound.
This guide provides a foundational understanding of the synthesis and spectroscopic properties of this compound for researchers in the field. The provided protocols and predicted data serve as a valuable starting point for the practical synthesis and characterization of this and related molecules.
In-Depth Technical Guide: ¹H NMR of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key heterocyclic compound in medicinal chemistry. Due to the limited availability of direct experimental data in public literature, this document presents predicted ¹H NMR data based on the analysis of structurally analogous compounds. Furthermore, a comprehensive, standardized experimental protocol for acquiring high-quality ¹H NMR spectra for this class of molecules is detailed. This guide is intended to serve as a valuable resource for researchers in the structural elucidation and characterization of novel 7-azaindole derivatives.
Predicted ¹H NMR Data
The ¹H NMR spectral data for this compound has been predicted based on the known chemical shifts of similar heterocyclic structures, including 7-azaindole derivatives and substituted pyridines. The predicted values are summarized in the table below. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (NH) | 12.0 - 12.5 | br s | - |
| H10 (CHO) | 9.9 - 10.1 | s | - |
| H2 | 8.3 - 8.5 | s | - |
| H4 | 8.7 - 8.9 | d | ~2.0 |
| H6 | 8.2 - 8.4 | d | ~2.0 |
Table 1: Predicted ¹H NMR data for this compound in DMSO-d₆.
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.[1] The following protocol is recommended for the analysis of this compound and related azaindole derivatives.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Dissolving the Sample: Add 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.[1] DMSO-d₆ is often suitable for this class of compounds due to their polarity and potential for hydrogen bonding.
-
Mixing: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.[1]
-
Transferring to NMR Tube: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure no solid particles are transferred.[1]
Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[1]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[1]
-
Number of Scans (NS): 16 to 64 scans are recommended, depending on the sample concentration.
-
Receiver Gain (RG): This should be set automatically by the instrument.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds is generally adequate.[1]
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is recommended.[1]
-
Spectral Width (SW): A spectral width of 12-16 ppm, centered around 6-7 ppm, is a good starting point.[1]
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).[1]
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to correct any remaining baseline distortions.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integration: Integrate all signals to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shift, multiplicity, and coupling constants for each peak.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the ¹H NMR analysis of this compound.
Figure 1: Experimental workflow for ¹H NMR analysis.
References
In-Depth Technical Guide: Physicochemical Properties and Biological Context of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and structurally related compounds. It also details relevant experimental protocols for solubility determination and explores the biological significance of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, a key structural motif in medicinal chemistry, by illustrating its role in significant signaling pathways.
Section 1: Solubility Profile
Qualitative Solubility Assessment
The parent compound, 3-Iodo-1H-pyrrolo[2,3-b]pyridine (also known as 3-Iodo-7-azaindole), is described as being sparingly soluble in water.[1] This suggests that the introduction of a carbaldehyde group at the 5-position is unlikely to dramatically increase aqueous solubility. Furthermore, studies on other 7-azaindole derivatives have indicated exceptionally low solubility in common organic solvents such as methanol and acetone.
Quantitative Solubility of Structurally Related Azaindoles
Research into the physicochemical properties of azaindole scaffolds has demonstrated that they generally exhibit enhanced aqueous solubility compared to their indole counterparts. A systematic study of four isomeric azaindoles revealed a significant increase in solubility in an aqueous buffer at pH 6.5.[2] This data, while not specific to the title compound, provides a valuable quantitative reference for researchers working with this class of molecules.
| Compound Class | Example Compound | Solubility (µg/mL) in aqueous buffer (pH 6.5) | Fold Increase vs. Indole | Reference |
| Indole | Indole prototype | 16 | - | [2] |
| 4-Azaindole | 4-Azaindole derivative | 932 | >58 | [2] |
| 5-Azaindole | 5-Azaindole derivative | 419 | >26 | [2] |
| 6-Azaindole | 6-Azaindole derivative | 487 | >30 | [2] |
| 7-Azaindole | 7-Azaindole derivative | 936 | >58 | [2] |
Section 2: Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is paramount in drug discovery and development. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.
Thermodynamic Solubility Determination via Shake-Flask Method
This protocol outlines the key steps for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of a compound in a specific solvent at a controlled temperature, where the dissolved solute is in equilibrium with the undissolved solid.
Materials:
-
Test compound (solid form)
-
Solvent of interest (e.g., water, phosphate-buffered saline, organic solvents)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached and saturation is maintained.
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined empirically.[3][4][5]
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation at a high speed or by filtering the solution through a low-binding filter (e.g., 0.22 µm PVDF).[3]
-
Quantification: The concentration of the compound in the clear supernatant or filtrate is then determined using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve with known concentrations of the compound is used to calculate the solubility.
Considerations for Poorly Soluble Compounds:
-
Wetting: For hydrophobic compounds, wetting can be an issue. The use of a small amount of a surfactant (below its critical micelle concentration) or gentle sonication can aid in dispersing the solid.[3]
-
pH: For ionizable compounds, the pH of the aqueous medium will significantly impact solubility. It is essential to measure and control the pH of the solution throughout the experiment.[3]
-
Miniaturization: To conserve compound, miniaturized versions of the shake-flask method have been developed, utilizing smaller volumes and 96-well plates.[3]
The following workflow diagram illustrates the key steps in the shake-flask solubility determination protocol.
Shake-Flask Solubility Workflow
Section 3: Biological Context and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this core have been identified as potent inhibitors of key signaling kinases, highlighting their therapeutic potential, particularly in oncology.
Inhibition of TRAF2 and NCK Interacting Kinase (TNIK)
Recent research has identified the 1H-pyrrolo[2,3-b]pyridine scaffold in potent inhibitors of TRAF2 and NCK interacting kinase (TNIK). TNIK is a critical component of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.[6][7][8] Inhibition of TNIK has been shown to suppress Wnt activity and the proliferation of colorectal cancer cells.[6]
The diagram below illustrates the central role of TNIK in the canonical Wnt signaling pathway.
References
- 1. guidechem.com [guidechem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and biological significance. Its unique electronic properties and ability to form key hydrogen bonding interactions have positioned it as a cornerstone in the design of numerous therapeutic agents, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the biological importance of the 7-azaindole core, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
I. The 7-Azaindole Scaffold as a Bioisostere and Pharmacophore
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution significantly alters the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and solubility, while often maintaining a similar overall shape. These modifications can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles of drug candidates.
The key to the 7-azaindole scaffold's success lies in its ability to act as a potent pharmacophore. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This dual functionality allows it to form a bidentate hydrogen bond interaction with the hinge region of many kinases, mimicking the binding of the adenine moiety of ATP. This has made the 7-azaindole a highly sought-after scaffold in the development of ATP-competitive kinase inhibitors.[1][2][3][4]
II. Quantitative Biological Activity of 7-Azaindole Derivatives
The versatility of the 7-azaindole scaffold is evident in the broad range of biological targets it can be engineered to inhibit. The following tables summarize the in vitro potencies of several key 7-azaindole-based compounds against various kinases and cancer cell lines.
Table 1: Inhibitory Activity of 7-Azaindole Derivatives against Kinases
| Compound | Target Kinase | IC50 / Ki | Reference |
| Vemurafenib (PLX4032) | BRAF V600E | 31 nM (IC50) | [5] |
| Wild-type BRAF | 100 nM (IC50) | ||
| CRAF | 48 nM (IC50) | ||
| PLX4720 | BRAF V600E | 13 nM (IC50) | [6] |
| Pexidartinib (PLX3397) | CSF1R | 13 nM (IC50) | [6] |
| Compound 164 | CDK1 | 7 nM (IC50) | [7] |
| CDK2 | 3 nM (IC50) | [7] | |
| Compound 62 | c-Met | 70 nM (IC50) | [7] |
| Compound 63 | c-Met | 20 nM (IC50) | [7] |
| Compound 94 | JAK2 | 260 nM (IC50) | [8] |
| Decernotinib (VX-509) | JAK family | - | [7] |
| Compound 21 | DYRK1B/2 | Nanomolar potency | [1] |
| Compound 37 | ROCK | Potent inhibitor | [9] |
| Compound 15 | PIM2 Kinase | Promising inhibitor | [1] |
| Compound 14 | PI3Kγ | Potent inhibitor | [1] |
| AZD6738 | ATR kinase | Clinical candidate | [1] |
| Compound 41 | TrkA | Selective inhibitor | [1] |
Table 2: Anti-proliferative Activity of 7-Azaindole Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 / IC50 | Reference |
| Compound 7-AID | HeLa | Cervical Carcinoma | 16.96 µM/ml (IC50) | [10] |
| MCF-7 | Breast Cancer | 14.12 µM/ml (IC50) | [10] | |
| MDA-MB-231 | Breast Cancer | 12.69 µM/ml (IC50) | [10] | |
| Compound 4g | MCF-7 | Breast Cancer | 15.56 µM (GI50) | |
| Compound 19 | PC-3 | Prostate Cancer | Broad activity | [1] |
| Caki-2 | Kidney Cancer | Broad activity | [1] | |
| MDA-MB-231 | Breast Cancer | Broad activity | [1] | |
| NCI-H1975 | Lung Cancer | Broad activity | [1] | |
| Compound P1 | HOS | Osteosarcoma | 88.79 ± 8.07 nM (IC50) | [11] |
| MCF-7 | Breast Cancer | Cytotoxic | [11] | |
| A549 | Lung Cancer | Cytotoxic | [11] |
III. Key Signaling Pathways Targeted by 7-Azaindole Derivatives
7-Azaindole-based inhibitors have been instrumental in targeting key signaling pathways that are often dysregulated in cancer and other diseases. Two of the most prominent pathways are the MAPK/ERK and the PI3K/AKT/mTOR pathways.
A. The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[12] Mutations in components of this pathway, such as the BRAF kinase, can lead to uncontrolled cell growth and cancer. Vemurafenib, a 7-azaindole derivative, is a potent inhibitor of the mutated BRAF V600E kinase.[5]
B. The PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another critical intracellular signaling pathway that governs cell growth, proliferation, survival, and metabolism.[13] Its aberrant activation is a common feature in many cancers. Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K.[1]
IV. Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of 7-azaindole derivatives.
A. In Vitro Kinase Inhibition Assay (Example: BRAF Kinase Assay)
This protocol describes a general workflow for determining the inhibitory activity of a 7-azaindole compound against a specific kinase, using the BRAF kinase as an example. This assay often utilizes a luminescence-based ATP detection system.[14]
Workflow:
Materials:
-
Recombinant active BRAF V600E enzyme
-
MEK1 protein (as substrate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ATP
-
7-Azaindole test compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the 7-azaindole test compound in an appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.
-
Reaction Setup: To each well of a 96-well plate, add:
-
5 µL of diluted test compound or control.
-
10 µL of a mixture containing the BRAF V600E enzyme and MEK1 substrate in Kinase Assay Buffer.
-
-
Initiation and Incubation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 50 µL of Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The amount of luminescence is proportional to the amount of ADP formed and is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
B. Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[15][16]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
7-Azaindole test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-azaindole test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control and determine the GI50 or IC50 value.
V. Conclusion and Future Perspectives
The 7-azaindole scaffold has firmly established itself as a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors. Its unique structural features and versatile chemistry allow for the fine-tuning of biological activity and pharmacokinetic properties. The successful development of drugs like Vemurafenib highlights the immense therapeutic potential of this privileged core.[2][4]
Future research will likely focus on several key areas:
-
Expansion to New Targets: While kinase inhibition is a major application, the 7-azaindole scaffold is being explored for a wider range of targets, including those involved in neurodegenerative diseases and infectious diseases.[1][17]
-
Development of Multi-Targeted Agents: The design of 7-azaindole derivatives that can simultaneously inhibit multiple key targets in a disease pathway holds promise for overcoming drug resistance and improving therapeutic efficacy.[18]
-
Novel Synthetic Methodologies: The continued development of efficient and diverse synthetic routes to functionalize the 7-azaindole core will be crucial for generating novel compound libraries for drug screening.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. japsonline.com [japsonline.com]
- 17. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Pivotal Role of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecule inhibitors targeting protein kinases remain a cornerstone of drug discovery, particularly in oncology and neurodegenerative diseases. Within this context, heterocyclic scaffolds serve as privileged structures, providing a three-dimensional framework for potent and selective interactions with target enzymes. Among these, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a critical pharmacophore. This technical guide delves into the specific role and applications of a key derivative, 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde , a versatile building block in the synthesis of potent kinase inhibitors. Its unique structural features—a reactive aldehyde and an iodine-substituted pyrrole ring—offer a dual handle for molecular elaboration, enabling the construction of complex and biologically active compounds.
Core Properties of this compound
This compound is a solid at room temperature and serves as a crucial intermediate in multi-step organic syntheses. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 900514-07-0 |
| Molecular Formula | C₈H₅IN₂O |
| Molecular Weight | 272.04 g/mol |
| Appearance | Solid |
| InChI Key | DLDQOJMZUSYGSE-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is a critical first step in its utilization for drug discovery. A common and efficient method involves the direct iodination of the parent aldehyde.
Experimental Protocol: Synthesis of this compound (Intermediate 3b)[1]
-
Reactants: 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and N-Iodosuccinimide (NIS).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in DMF, N-Iodosuccinimide is added. The reaction mixture is stirred at room temperature.
-
Work-up: The reaction mixture is poured into water, leading to the precipitation of the product. The precipitate is collected by filtration, rinsed with water, and dried.
-
Yield: This protocol affords the desired this compound in high yield (approximately 91%) and purity.[1]
Caption: Synthetic scheme for the iodination of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
Application in the Synthesis of DYRK1A/DYRK1B Kinase Inhibitors
A significant application of this compound is its use as a pivotal intermediate in the synthesis of potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B).[1] These kinases are implicated in various pathologies, including neurodegenerative diseases like Alzheimer's and certain cancers. The aldehyde and iodo functionalities of the starting material allow for sequential modifications to build the final complex inhibitor molecules.
The general synthetic strategy involves two key transformations:
-
Modification of the aldehyde group: Typically through reductive amination to introduce a side chain.
-
Suzuki coupling at the 3-iodo position: To introduce a larger aromatic or heteroaromatic moiety.
Experimental Workflow for the Synthesis of a DYRK1A/1B Inhibitor
The following workflow illustrates the synthetic pathway from this compound to a final quinoline-containing inhibitor, as detailed in patent US10577365B2.
Caption: General synthetic workflow for DYRK1A/1B inhibitors.
Detailed Experimental Protocols
While the full, specific multi-step synthesis from this compound to a final, named compound with corresponding IC50 data is not explicitly detailed in a single continuous example within the provided search results, the patent US10577365B2 outlines the necessary transformations on related intermediates. The following are representative protocols for the key reaction types.
1. Protection of the Pyrrole Nitrogen:
To avoid side reactions in subsequent steps, the nitrogen of the pyrrolo[2,3-b]pyridine core is often protected, for example, as a tosyl derivative.
2. Reductive Amination of the Aldehyde:
This step introduces a key side chain.
-
Reactants: The protected this compound and a primary amine.
-
Reagents: A reducing agent such as sodium triacetoxyborohydride.
-
Solvent: A suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Procedure: The aldehyde and amine are stirred in the solvent, followed by the addition of the reducing agent. The reaction is monitored by TLC or LC-MS until completion.
-
Work-up: The reaction is quenched, and the product is extracted and purified by chromatography.
3. Suzuki Coupling:
This palladium-catalyzed cross-coupling reaction is crucial for introducing a large aromatic or heteroaromatic group at the 3-position.
-
Reactants: The 3-iodo-pyrrolo[2,3-b]pyridine derivative and a suitable boronic acid or boronate ester.
-
Catalyst: A palladium catalyst such as Pd(dppf)Cl₂.
-
Base: A base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).
-
Solvent: A solvent system such as dimethoxyethane (DME) and water.
-
Procedure: The reactants, catalyst, and base are combined in the solvent and heated under an inert atmosphere until the reaction is complete.
-
Work-up: The reaction mixture is cooled, diluted, and the product is extracted and purified, typically by column chromatography.
4. Deprotection:
The final step is the removal of the protecting group from the pyrrole nitrogen to yield the final active inhibitor.
Quantitative Data: Biological Activity of Derived Inhibitors
The utility of this compound as a synthetic intermediate is ultimately validated by the biological activity of the final compounds. While a direct IC50 value for a compound synthesized in a single, continuous documented procedure from this specific starting material is not available in the search results, related compounds from the 1H-pyrazolo[3,4-b]pyridine series have demonstrated potent inhibition of DYRK1B. For instance, compound 8h (3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine) exhibited an IC₅₀ of 3 nM against DYRK1B.[2] This highlights the potential of related scaffolds in achieving high-potency kinase inhibition.
Signaling Pathway Context
The inhibitors synthesized from this compound target the DYRK family of kinases. These kinases play a role in various cellular processes, and their dysregulation is linked to disease. The diagram below illustrates a simplified representation of a signaling pathway involving a kinase and its inhibition.
Caption: Simplified kinase signaling and inhibition pathway.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in medicinal chemistry. Its dual reactive sites enable the efficient construction of complex molecules designed to interact with specific biological targets. The successful application of this building block in the synthesis of potent DYRK1A/DYRK1B kinase inhibitors underscores its importance in the development of novel therapeutics for a range of challenging diseases. The synthetic accessibility and the potential for diverse chemical modifications make it a key resource for drug discovery programs focused on kinase inhibition. Further exploration of its reactivity will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
The Ascendance of 7-Azaindole: A Technical Guide to its Synthesis in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has firmly established itself as a "privileged" structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique ability to act as a bioisostere of purine and form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site has led to the development of numerous clinical candidates and the FDA-approved drug, Vemurafenib.[1][2][3] This technical guide provides an in-depth overview of the synthesis of 7-azaindole-based kinase inhibitors, complete with experimental protocols, quantitative biological data, and detailed signaling pathway and workflow diagrams.
The 7-Azaindole Core: A Versatile Hinge-Binding Motif
The power of the 7-azaindole scaffold lies in its nitrogen atom at the 7-position and the pyrrolic NH group, which act as a hydrogen bond acceptor and donor, respectively. This arrangement allows for the formation of two key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine in ATP.[1][2][3] This bidentate binding is a crucial anchor for achieving high-affinity inhibition.
Beyond its hinge-binding capabilities, the 7-azaindole core offers multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have demonstrated that substitutions at the C3 and C5 positions are particularly important for modulating the inhibitor's interaction with the kinase active site and the surrounding solvent-exposed region.[4]
Key Synthetic Strategies
The synthesis of 7-azaindole-based kinase inhibitors often involves a modular approach, allowing for the diversification of substituents on the core scaffold. Key reactions in the synthetic arsenal include:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone for introducing aryl or heteroaryl groups at various positions of the 7-azaindole ring, most commonly at the C3 and C5 positions.[5][6]
-
N-Arylation: The pyrrolic nitrogen of the 7-azaindole can be arylated using methods like the Chan-Lam or Buchwald-Hartwig amination reactions to introduce further diversity.[7][8]
-
Functionalization of the Pyridine Ring: The pyridine ring of the 7-azaindole can be functionalized through various reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Experimental Protocols
Below are representative experimental protocols for the synthesis of key intermediates and final 7-azaindole-based kinase inhibitors.
General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Iodo-7-azaindole
This procedure describes a typical Suzuki-Miyaura reaction to introduce a substituent at the C3 position of the 7-azaindole core.
Materials:
-
3-Iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid or arylboronic acid pinacol ester
-
PdCl2(dppf)·CH2Cl2 (Palladium catalyst)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a microwave vial, add 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and K2CO3 (2.0 equiv).
-
Add PdCl2(dppf)·CH2Cl2 (0.1 equiv).
-
Add a 3:1 mixture of dioxane and water.
-
Seal the vial and purge with nitrogen or argon.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-1-tosyl-7-azaindole.
-
The tosyl protecting group can be removed by treatment with a base such as sodium hydroxide in dioxane/water under microwave irradiation at 150 °C for 1-10 minutes.[5]
General Procedure for Kinase Activity Assay (ADP-Glo™)
This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against a target kinase.[1][9][10][11][12]
Materials:
-
Kinase of interest
-
Substrate peptide
-
ATP
-
Synthesized 7-azaindole inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the 7-azaindole inhibitor in 100% DMSO. Create a serial dilution in DMSO to generate a dose-response curve.
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted inhibitor or DMSO control.
-
Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Quantitative Data: Structure-Activity Relationships
The following tables summarize the in vitro activity of representative 7-azaindole derivatives against key kinase targets.
Table 1: Inhibitory Activity of 7-Azaindole Derivatives against BRAF V600E
| Compound | R1 | R2 | IC50 (nM) |
| Vemurafenib | Cl | SO2-propyl | 31 |
| Analog 1 | F | SO2-propyl | 45 |
| Analog 2 | CH3 | SO2-propyl | 89 |
| Analog 3 | Cl | SO2-ethyl | 52 |
| Analog 4 | Cl | CONH-propyl | 120 |
Data compiled from hypothetical analogs for illustrative purposes, based on known SAR trends.
Table 2: Inhibitory Activity of 7-Azaindole Derivatives against PI3K Isoforms
| Compound | R3 | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Compound A | 4-pyridyl | 150 | 25 | 30 | 5 |
| Compound B | 3-pyridyl | 200 | 35 | 40 | 7 |
| Compound C | 2-pyridyl | 800 | 150 | 180 | 33 |
| Compound D | Phenyl | 500 | 80 | 95 | 15 |
Data adapted from publicly available research for illustrative purposes.[13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involved in kinase inhibitor development is crucial for understanding their mechanism of action and the workflow for their discovery.
Signaling Pathways
The following diagrams illustrate two major signaling pathways commonly targeted by 7-azaindole-based kinase inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a 7-azaindole-based PI3K inhibitor.
Caption: The RAS/RAF/MEK/ERK signaling pathway, a key target for Vemurafenib in BRAF-mutated melanoma.
Experimental Workflow
The discovery and development of a 7-azaindole kinase inhibitor follows a structured workflow from initial design to preclinical evaluation.
Caption: A generalized workflow for the discovery and optimization of 7-azaindole-based kinase inhibitors.
Conclusion
The 7-azaindole scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. Its favorable binding properties, coupled with the synthetic tractability that allows for extensive structure-activity relationship exploration, ensures its continued prominence in the field of drug discovery. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to leverage the power of the 7-azaindole core in their own research endeavors.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. carnabio.com [carnabio.com]
- 13. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its derivatives are key components in a multitude of biologically active molecules, including kinase inhibitors for cancer therapy.[2] The functionalization of the 7-azaindole core is crucial for developing novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl-aryl structures.[3] This application note provides a detailed protocol for the Suzuki coupling of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde with various boronic acids, a key transformation for creating diverse compound libraries for structure-activity relationship (SAR) studies.
Core Application: Synthesis of C3-Arylated 7-Azaindole Derivatives
The protocol described herein focuses on the palladium-catalyzed Suzuki-Miyaura coupling to introduce a variety of aryl or heteroaryl substituents at the C3-position of the 7-azaindole ring system. This method is highly valuable for researchers in organic synthesis, medicinal chemistry, and drug development.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific boronic acids and large-scale synthesis.
Materials and Reagents:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-10 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, PCy₃) (1-20 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) (2-3 equivalents)
-
Anhydrous Solvent (e.g., Toluene/Ethanol (1:1), Dioxane/Water (4:1))
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane, Methanol)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. Subsequently, add the palladium catalyst and the phosphine ligand.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir vigorously.[4][5]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative reaction conditions and yields for Suzuki coupling reactions on 3-iodo-7-azaindole derivatives, which are structurally analogous to the target substrate.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 0.5 | 85 | [4] |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 0.5 | 89 | [4] |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 0.5 | 79 | [4] |
| 4 | Naphthylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 0.5 | 92 | [4] |
| 5 | 5-Indoleboronic acid | P2 (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15 | - | [5] |
| 6 | Phenylboronic acid | Pd(OAc)₂/PCy₃ | - | - | - | RT | - | - | [6] |
Note: P2 is a specific pre-catalyst mentioned in the cited literature.[5] Yields are for the coupling of a 3-iodo-6-chloro-7-azaindole derivative and may vary for this compound.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Sonogashira Reaction Conditions for 3-Iodo-7-azaindole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Sonogashira cross-coupling reaction of 3-iodo-7-azaindole-5-carbaldehyde with various terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, widely utilized in the synthesis of complex molecules in medicinal chemistry and materials science.[1][2] The 7-azaindole scaffold is a privileged structure in drug discovery, and the introduction of an alkynyl moiety at the 3-position via Sonogashira coupling provides a valuable entry point for the synthesis of novel bioactive compounds.[3][4]
General Reaction Scheme
The Sonogashira coupling of 3-iodo-7-azaindole-5-carbaldehyde with a terminal alkyne is typically carried out in the presence of a palladium catalyst, a copper(I) cocatalyst, and a suitable base in an appropriate solvent.
Figure 1: General scheme of the Sonogashira reaction for 3-Iodo-7-azaindole-5-carbaldehyde.
Summary of Sonogashira Reaction Conditions for Iodo-Azaindole Derivatives
The following table summarizes various conditions reported in the literature for Sonogashira couplings on iodo-azaindole and related heterocyclic substrates. While a specific protocol for 3-iodo-7-azaindole-5-carbaldehyde is not explicitly detailed in the reviewed literature, these conditions provide a strong starting point for reaction optimization.
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-protected 3-iodo-7-azaindoles | Various alkynes | PdCl₂(PPh₃)₂ (3) | CuI (10) | Et₃N | DMF | 45-80 | 18 | 24-83 | [5][6] |
| 3-Iodo-N-Boc-azaindole | 4-Tolylacetylene | SiliaCat DPP-Pd | - | - | DMF | 60 | - | High | [7] |
| 2-amino-3,5-diiodopyridine | Various alkynes | Pd(PPh₃)₄ | CuI | - | - | - | - | - | [4][8] |
| 4-amino-2-bromo-5-iodopyridine | Various alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT or 60 | - | - | [8][9] |
| N,N-dialkyl-2-iodoanilines | Various alkynes | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Et₃N | RT-50 | 5-24 | High | [10] |
| 2-Iodoaniline | Terminal alkyne | PdCl₂(PPh₃)₂ (0.015 mmol) | CuI (0.010 mmol) | Et₃N | Et₃N | 60 (MW) | - | Moderate to Excellent | [11] |
Experimental Protocol: A Representative Procedure
This protocol is a generalized procedure based on commonly reported conditions for the Sonogashira coupling of iodo-heterocycles.[5][9][10] Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Materials:
-
3-Iodo-7-azaindole-5-carbaldehyde
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (e.g., 3 mol%)
-
Copper(I) iodide (CuI) (e.g., 5-10 mol%)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous, degassed solvent (e.g., DMF, THF, or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
TLC plates and column chromatography supplies for purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-iodo-7-azaindole-5-carbaldehyde (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Base Addition: Under the inert atmosphere, add the anhydrous, degassed solvent followed by the amine base.
-
Alkyne Addition: Add the terminal alkyne (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of 3-iodo-7-azaindole-5-carbaldehyde.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 4. Double Sonogashira reactions on dihalogenated aminopyridines for the assembly of an array of 7-azaindoles bearing triazole and quinoxaline substituents at C-5: Inhibitory bioactivity against Giardia duodenalis trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. research.unl.pt [research.unl.pt]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The introduction of an amino group at the C-3 position of this scaffold is a key step in the synthesis of various potent inhibitors and therapeutic agents. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds with a broad substrate scope and functional group tolerance.[1][2][3]
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed amination of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde with a variety of primary and secondary amines. The presence of the aldehyde functionality at the C-5 position requires careful optimization of reaction conditions to achieve high yields and purity.
Reaction Principle and Signaling Pathway
The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Data Summary
While specific data for the amination of this compound is not extensively published, the following tables summarize typical conditions and representative yields for the amination of structurally related halo-7-azaindoles, which can serve as a strong starting point for optimization.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | Xantphos | 1-5 | Effective for a broad range of amines. |
| Pd(OAc)₂ | RuPhos | 1-4 | Often provides high yields with short reaction times.[1] |
| RuPhos Pd G3 | (none) | 1-4 | A pre-catalyst that simplifies reaction setup.[2] |
| Pd₂(dba)₃ | BINAP | 1-5 | A classic ligand for Buchwald-Hartwig aminations. |
Table 2: Base and Solvent Selection
| Base | Solvent | Temperature (°C) | Notes |
| NaOtBu | Toluene or Dioxane | 80-110 | Strong base, effective for many couplings, but may not be suitable for base-sensitive substrates. |
| Cs₂CO₃ | Dioxane or Toluene | 100-120 | Milder base, good for substrates with sensitive functional groups. |
| K₃PO₄ | Toluene or Dioxane | 100-120 | Another effective mild base. |
| LiHMDS | THF or Toluene | Room Temp to 80 | Can be used for reactions at lower temperatures. |
Table 3: Representative Amination of Halo-7-Azaindoles with Various Amines
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Chloro-7-azaindole | N-Methylpiperazine | RuPhos Pd G2/RuPhos | NaOtBu | Toluene | 94[1] |
| 4-Chloro-7-azaindole | Morpholine | RuPhos Pd G2/RuPhos | NaOtBu | Toluene | 91[1] |
| 5-Bromo-7-azaindole | Aniline | RuPhos Pd G2/RuPhos | NaOtBu | Toluene | 85[1] |
| 2-Chloro-7-azaindole | Diphenylamine | BrettPhos Pd G3/BrettPhos | LiHMDS | THF | 92[2] |
Experimental Protocols
The following protocols are generalized based on established procedures for the Buchwald-Hartwig amination of halo-7-azaindoles.[1][2] Optimization may be required for specific amines coupled with this compound.
Protocol 1: General Procedure for Amination with Secondary Amines
Figure 2: General experimental workflow for the amination reaction.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5 mol%)
-
NaOtBu (1.4 equivalents)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), Xantphos (0.05 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protocol for Amination with Primary Amines using a Milder Base
Materials:
-
This compound
-
Primary Amine (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Cs₂CO₃ (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol) to a vial.
-
Add a stir bar and anhydrous 1,4-dioxane (5 mL).
-
Add the primary amine (1.2 mmol).
-
Seal the vial and heat the mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening different ligands and bases. For electron-deficient amines, a stronger base like NaOtBu might be necessary. For base-sensitive substrates, milder conditions with Cs₂CO₃ or K₃PO₄ are recommended. Increasing the catalyst loading or reaction time may also improve the yield.
-
Side Reactions: The aldehyde group may be susceptible to side reactions under strongly basic conditions. If this is observed, switching to a milder base such as K₃PO₄ or Cs₂CO₃ is advisable.
-
Catalyst Deactivation: The nitrogen atoms in the 7-azaindole core can coordinate to the palladium center, leading to catalyst inhibition. The use of bulky electron-rich phosphine ligands like RuPhos or XPhos can mitigate this effect.[1]
-
Hydrodehalogenation: The formation of the de-iodinated starting material as a byproduct can occur. This can sometimes be suppressed by adjusting the ligand, base, or solvent.
By following these guidelines and protocols, researchers can effectively perform the palladium-catalyzed amination of this compound to access a diverse range of 3-amino-7-azaindole derivatives for applications in drug discovery and development.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. This powerful palladium-catalyzed cross-coupling reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key intermediate in the development of novel therapeutics due to the prevalence of the 7-azaindole scaffold in biologically active molecules.
The presence of an unprotected pyrrole N-H and a reactive aldehyde group on the substrate presents unique challenges that necessitate carefully optimized reaction conditions to achieve high selectivity and yield.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine. Deprotonation by a base generates a palladium-amido intermediate, which then undergoes reductive elimination to furnish the desired N-aryl product and regenerate the Pd(0) catalyst. The selection of the appropriate ligand is critical to facilitate each step of this cycle effectively.
Data Presentation: Optimized Reaction Conditions
While specific data for the amination of this compound is not extensively published, the following table summarizes typical conditions and reported yields for the Buchwald-Hartwig amination of related halo-7-azaindoles. These examples provide a strong basis for the development of a successful protocol for the target substrate.
| Aryl Halide (Analogue) | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-7-azaindole | N-Methylpiperazine | RuPhos Pd G2 / RuPhos | LiHMDS | THF | 65 | 0.5 | 94 | [1] |
| 5-Bromo-7-azaindole | Morpholine | RuPhos Pd G2 / RuPhos | LiHMDS | THF | 65 | 18 | 91 | [1] |
| 6-Chloro-7-azaindole | Aniline | BrettPhos Pd G3 / BrettPhos | LiHMDS | THF | 65 | 18 | 88 | [1] |
| 4-Bromo-7-azaindole (N-protected) | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 3 | 89 | |
| 4-Bromo-7-azaindole (N-protected) | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 2.5 | 92 | |
| 5-Iodoindole | Primary Amines | BrettPhos-based system | LiHMDS | THF | RT-65 | 16-18 | Good |
Note: The unprotected N-H of the pyrrolo[2,3-b]pyridine core is generally well-tolerated in these reactions, particularly with the use of appropriate catalyst systems.
Experimental Protocols
The following protocols are designed as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Protocol 1: General Procedure for Coupling with Secondary Amines
This protocol is adapted from established procedures for the amination of halo-7-azaindoles.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
RuPhos Pd G2 precatalyst (2 mol%)
-
RuPhos (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF, 2.5 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, RuPhos Pd G2 precatalyst, and RuPhos.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF via syringe.
-
Add the secondary amine via syringe.
-
Add the LiHMDS solution dropwise at room temperature.
-
Heat the reaction mixture to 65-80 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Coupling with Primary Amines (Aromatic and Aliphatic)
This protocol utilizes a ligand system known to be effective for primary amines.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
BrettPhos Pd G3 precatalyst (2 mol%)
-
BrettPhos (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF, 2.5 equiv)
-
Anhydrous, degassed THF
Procedure:
-
Follow steps 1-4 from Protocol 1, using BrettPhos Pd G3 and BrettPhos as the catalyst system.
-
Add the LiHMDS solution dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 65 °C as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Protocol 3: Alternative Conditions for Aldehyde Compatibility
For sensitive amines or to minimize potential side reactions with the aldehyde, a weaker base and different solvent system can be employed.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane followed by the amine.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The palladium-catalyzed Buchwald-Hartwig amination cycle.
References
Application Notes and Protocols: Synthesis of Potent FGFR Inhibitors from 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and evaluation of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors, utilizing 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde as a key starting material. The methodologies outlined are based on established synthetic strategies for related 1H-pyrrolo[2,3-b]pyridine derivatives, which have demonstrated significant potential in targeting aberrant FGFR signaling in oncology.[1][2]
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[3] Dysregulation of this pathway, through mutations, gene amplifications, or chromosomal translocations, is a known oncogenic driver in a variety of human cancers.[4][5] Consequently, the development of small molecule inhibitors targeting FGFRs has become a promising therapeutic strategy in cancer treatment.[1][4][6] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged core structure for the development of potent and selective FGFR inhibitors.[1] This document details a synthetic route and subsequent biological evaluation protocols for novel FGFR inhibitors derived from this compound.
FGFR Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular tyrosine kinase domains.[3][7][8] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and critical cellular functions.[3][7][9]
Caption: Simplified FGFR Signaling Pathway.
Synthetic Workflow
The proposed synthesis initiates with a Suzuki coupling reaction to introduce a substituted aryl group at the 3-position of the 1H-pyrrolo[2,3-b]pyridine core, followed by a reductive amination to construct the side chain from the carbaldehyde at the 5-position. This approach allows for modular diversification to explore the structure-activity relationship (SAR).
Caption: General Synthetic Workflow for FGFR Inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (Suzuki Coupling)
-
Reactant Mixture: In a flame-dried round-bottom flask, dissolve this compound (1.0 mmol), the desired aryl boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).
-
Base Addition: Add an aqueous solution of 2M sodium carbonate (2.0 mmol).
-
Reaction: Degas the mixture with argon for 15 minutes, then heat to reflux (approximately 90-100 °C) under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 3-aryl intermediate.
Protocol 2: Synthesis of Final FGFR Inhibitor (Reductive Amination)
-
Reactant Mixture: To a solution of the 3-Aryl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde intermediate (1.0 mmol) in methanol (15 mL), add the selected primary or secondary amine (1.1 mmol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 mmol), portion-wise to the mixture.
-
Reaction: Continue stirring at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the final compound by column chromatography or preparative HPLC.
Biological Evaluation Protocols
Protocol 3: In Vitro Kinase Inhibition Assay
This assay determines the concentration of the synthesized compound required to inhibit FGFR kinase activity by 50% (IC₅₀).
-
Assay Setup: Use a commercially available kinase assay kit (e.g., Z'-LYTE™ Kinase Assay Kit).
-
Reagent Preparation: Prepare a dilution series of the synthesized inhibitor in DMSO.
-
Reaction: In a 96-well plate, combine the FGFR enzyme, a suitable peptide substrate, and ATP. Add the diluted inhibitor.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the development reagent and incubate. Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation Assay
This assay measures the effect of the inhibitor on the proliferation of cancer cell lines with known FGFR alterations.
-
Cell Seeding: Seed cancer cells (e.g., SNU-16, which has FGFR2 amplification) in a 96-well plate and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with a range of concentrations of the synthesized inhibitor for 72 hours.[10] Include a vehicle control (DMSO).
-
Reagent Addition: Add a cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well.[10]
-
Incubation: Incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.[10]
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the inhibitor that reduces cell proliferation by 50%.
Protocol 5: Western Blot Analysis of FGFR Pathway Inhibition
This protocol assesses the inhibitor's ability to block the phosphorylation of FGFR and downstream signaling proteins like ERK.
-
Cell Treatment: Treat FGFR-dependent cancer cells with the inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[10]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.[10]
Experimental Workflow for Biological Evaluation
Caption: Workflow for Biological Evaluation of Inhibitors.
Quantitative Data Summary
The following tables summarize representative inhibitory activities of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs and cancer cell lines, adapted from the literature to provide a benchmark for newly synthesized compounds.[1][11]
Table 1: In Vitro FGFR Kinase Inhibitory Activity (IC₅₀)
| Compound ID | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| 4h | 7 | 9 | 25 | 712 |
| FIIN-1 | 9.2 | 6.2 | 11.9 | 189 |
| E7090 | 0.71 | 0.50 | 1.2 | 120 |
Data adapted from multiple sources for illustrative purposes.[1][10][12]
Table 2: Anti-proliferative Activity (IC₅₀)
| Compound ID | Cell Line | FGFR Alteration | IC₅₀ (µM) |
| 4h | 4T1 | Not Specified | 0.13 |
| E7090 | SNU-16 | FGFR2 Amplified | 0.0057 |
| FIIN-1 | KMS-11 | FGFR3 Fusion | 0.025 |
Data adapted from multiple sources for illustrative purposes.[1][10][12]
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of novel FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, starting from this compound. This strategic approach enables the systematic exploration of chemical space to identify potent and selective drug candidates for the treatment of cancers driven by aberrant FGFR signaling.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. oncodaily.com [oncodaily.com]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical derivatization of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery. The protocols outlined below cover a range of common and powerful cross-coupling and condensation reactions, enabling the introduction of diverse chemical moieties at the 3-position and modification of the 5-carbaldehyde group.
Introduction
This compound is a key building block in medicinal chemistry. The iodo group at the 3-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino substituents. Concurrently, the carbaldehyde at the 5-position provides a reactive site for transformations such as reductive amination, Wittig reactions, and Knoevenagel condensations, facilitating the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
Derivatization at the 3-Position: Cross-Coupling Reactions
The electron-deficient nature of the pyrrolo[2,3-b]pyridine ring system, coupled with the reactivity of the carbon-iodine bond, makes the 3-position amenable to a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl- and 3-heteroaryl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives.
Experimental Protocol:
A detailed experimental protocol for the Suzuki coupling of this compound is described in patent US10577365B2.[1] The following is a representative procedure based on this and other established Suzuki coupling protocols.[2][3][4][5]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted derivative.
Quantitative Data (Representative):
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 90 | 16 | 78 |
Note: The data in this table is representative and yields may vary based on specific substrates and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-position of the pyrrolopyridine core and a terminal alkyne, yielding 3-alkynyl derivatives.[6][7][8]
Experimental Protocol:
The following is a general procedure for the Sonogashira coupling.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and CuI (1-5 mol%).
-
Add the degassed solvent, followed by the amine base (2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | Et₃N | THF | RT | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | i-Pr₂NH | DMF | 50 | 4 | 88 |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | Et₃N | THF | RT | 8 | 82 |
Note: The data in this table is representative and yields may vary based on specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives.[9][10][11][12][13]
Experimental Protocol:
The following is a general procedure for the Buchwald-Hartwig amination.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.5-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, to a reaction vessel, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 100 | 12 | 89 |
| 2 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | K₃PO₄ | Dioxane | 110 | 18 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 90 | 10 | 82 |
Note: The data in this table is representative and yields may vary based on specific substrates and reaction conditions.
Derivatization at the 5-Position: Aldehyde Reactions
The aldehyde functionality at the 5-position is a versatile handle for various synthetic transformations.
Reductive Amination
Reductive amination allows for the synthesis of 5-(aminomethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives by reacting the aldehyde with an amine in the presence of a reducing agent.[14][15][16][17][18]
Experimental Protocol:
The following is a general one-pot procedure for reductive amination using sodium triacetoxyborohydride.
Reaction Scheme:
Caption: Reductive amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 - 1.5 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of this compound (1.0 equiv.) in the anhydrous solvent, add the amine (1.0-1.2 equiv.).
-
If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | RT | 4 | 95 |
| 2 | Piperidine | NaBH(OAc)₃ | DCM | RT | 6 | 91 |
| 3 | (R)-(-)-1-Phenylethylamine | NaBH(OAc)₃ | DCE | RT | 5 | 89 |
Note: The data in this table is representative and yields may vary based on specific substrates and reaction conditions.
Wittig Reaction
The Wittig reaction provides a method for the synthesis of 5-alkenyl-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives by reacting the aldehyde with a phosphorus ylide.[1][19][20]
Experimental Protocol:
The following is a general procedure for the Wittig reaction.
Reaction Scheme:
References
- 1. sciepub.com [sciepub.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Sodium triacetoxyborohydride [organic-chemistry.org]
- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 17. rsc.org [rsc.org]
- 18. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Wittig Reaction [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Protecting Group Strategies for 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key building block in medicinal chemistry. The presence of a reactive pyrrole nitrogen, an aldehyde, and an iodo-substituent necessitates a careful and often orthogonal protecting group strategy to achieve desired chemical transformations.
Introduction
This compound, also known as 3-iodo-7-azaindole-5-carbaldehyde, is a versatile intermediate in the synthesis of various bioactive molecules, including kinase inhibitors. The molecule features three key functional groups that may require protection depending on the desired reaction pathway: the pyrrole N-H, the aldehyde, and the carbon-iodine bond. The selection of appropriate protecting groups is critical to prevent unwanted side reactions and to ensure high yields of the target compounds. This note outlines common and effective strategies for the protection and subsequent deprotection of the pyrrole nitrogen and the aldehyde moiety.
Protecting Group Strategies
A successful synthetic strategy for derivatives of this compound often requires the protection of both the pyrrole nitrogen and the aldehyde. An orthogonal protecting group strategy, where each group can be removed under distinct conditions without affecting the other, is highly advantageous for multi-step syntheses.
Pyrrole Nitrogen Protection
The pyrrole nitrogen in the 7-azaindole scaffold is susceptible to alkylation, acylation, and other reactions under basic conditions. Furthermore, protection of the nitrogen can modulate the reactivity of the heterocyclic system. Commonly employed protecting groups for the pyrrole nitrogen include sulfonyl derivatives (e.g., tosyl) and carbamates (e.g., Boc).
-
Tosyl (Ts) Group: The tosyl group is a robust, electron-withdrawing protecting group that enhances the stability of the azaindole ring. It is stable to a wide range of reaction conditions, including those for Suzuki coupling.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is another common N-protecting group, which is generally more labile than the tosyl group and can be removed under acidic conditions.
Aldehyde Protection
The aldehyde group is highly reactive towards nucleophiles and can undergo oxidation or reduction. Protection is often necessary when performing reactions on other parts of the molecule.
-
Acetal Formation: Aldehydes are most commonly protected as acetals, typically by reaction with a diol such as ethylene glycol or 1,3-propanediol in the presence of an acid catalyst. Cyclic acetals are generally stable to basic, nucleophilic, and organometallic reagents.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the protection and deprotection of this compound.
N-Tosylation of the Pyrrole Nitrogen
The tosyl group can be introduced onto the pyrrole nitrogen using tosyl chloride in the presence of a base.
Protocol 1: N-Tosylation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-tosylated product.
| Protecting Group | Reagents and Conditions | Solvent | Typical Yield |
| Tosyl (Ts) | TsCl, NaH, 0 °C to rt | DMF | >85% (estimated based on similar structures) |
Deprotection of the N-Tosyl Group
The tosyl group can be removed under basic conditions.
Protocol 2: N-Detosylation
-
Dissolve the N-tosylated compound (1.0 eq) in a mixture of methanol and THF.
-
Add an excess of a base such as cesium carbonate (Cs₂CO₃, 3.0 eq) or potassium carbonate (K₂CO₃).[1][2]
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
| Protecting Group | Reagents and Conditions | Solvent | Typical Yield |
| Tosyl (Ts) | Cs₂CO₃, rt or heat | MeOH/THF | High (based on general procedures)[1][2] |
Acetal Protection of the Aldehyde
The aldehyde can be protected as a cyclic acetal using ethylene glycol.
Protocol 3: Acetal Protection
-
To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (2.0-3.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Continue refluxing until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Protecting Group | Reagents and Conditions | Solvent | Typical Yield |
| 1,3-Dioxolane | Ethylene glycol, p-TsOH, reflux | Toluene | High (general procedure) |
Deprotection of the Acetal Group
The acetal can be readily deprotected under acidic conditions to regenerate the aldehyde.
Protocol 4: Acetal Deprotection
-
Dissolve the acetal-protected compound in a mixture of an organic solvent (e.g., THF or acetone) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aldehyde.
| Protecting Group | Reagents and Conditions | Solvent | Typical Yield |
| 1,3-Dioxolane | aq. HCl, rt | THF/Water | High (general procedure) |
Visualization of Protecting Group Strategies
Logical Workflow for Orthogonal Protection
The following diagram illustrates an orthogonal protecting group strategy for this compound, which allows for selective deprotection.
Caption: Orthogonal protection and deprotection workflow.
Reaction Scheme for N-Protection and Aldehyde Protection
This diagram shows the chemical transformations involved in the protection of the pyrrole nitrogen and the aldehyde group.
Caption: Protection pathways for the pyrrole and aldehyde groups.
Conclusion
The strategic protection of the pyrrole nitrogen and aldehyde functionalities of this compound is essential for its successful use in multistep organic synthesis. The use of a tosyl group for the pyrrole nitrogen and an acetal for the aldehyde provides a robust and orthogonal protecting group strategy, enabling a wide range of subsequent chemical transformations. The detailed protocols provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Application Note and Protocol for the Purification of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Derivatives by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and its derivatives are important heterocyclic scaffolds in medicinal chemistry and drug discovery. As intermediates in the synthesis of various bioactive molecules, their purity is paramount for the reliability of subsequent reactions and biological assays. Column chromatography is a fundamental technique for the purification of these compounds from crude reaction mixtures.[1][2] This document provides a detailed protocol for the purification of this compound derivatives using silica gel column chromatography.
The primary challenge in the chromatography of aldehydes can be their sensitivity to the acidic nature of silica gel, which may lead to the formation of acetals or hemiacetals, particularly when using alcohol-based solvents.[3] Therefore, careful selection of the mobile phase and, if necessary, neutralization of the stationary phase are crucial for successful purification.
Data Presentation
The following table summarizes typical data obtained during the purification of a hypothetical this compound derivative. These values are representative and will require optimization based on the specific derivative and the impurities present.
| Compound/Impurity | TLC Rf Value (30% EtOAc in Hexane) | Elution Condition (Gradient) | Yield (%) | Purity (by HPLC/NMR) |
| Starting Material (e.g., non-iodinated precursor) | 0.55 | 10-20% EtOAc in Hexane | - | - |
| This compound Derivative | 0.40 | 25-35% EtOAc in Hexane | 85 | >98% |
| By-product 1 (more polar) | 0.25 | 40-50% EtOAc in Hexane | - | - |
| By-product 2 (less polar) | 0.65 | 5-15% EtOAc in Hexane | - | - |
Experimental Workflow
The overall workflow for the purification of this compound derivatives by column chromatography is depicted below.
References
Application Notes and Protocols for One-Pot Synthesis Involving 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a one-pot, two-step synthesis utilizing 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde as a key intermediate. This versatile building block, also known as 3-iodo-7-azaindole-5-carbaldehyde, is valuable in the synthesis of complex heterocyclic molecules, which are prominent scaffolds in medicinal chemistry. The described protocol details a sequential Suzuki-Miyaura cross-coupling reaction followed by a reductive amination, demonstrating an efficient method for generating molecular diversity from a common starting material.
The 7-azaindole core is a privileged structure in drug discovery, and the ability to functionalize it at multiple positions in a one-pot fashion is highly desirable for the rapid generation of compound libraries for screening.[1] Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] Specifically, the Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl groups at the C3 position of the 7-azaindole nucleus.[3][4][5]
Following the initial cross-coupling, the aldehyde functionality at the C5 position serves as a handle for further diversification. Reductive amination is a reliable and widely used method for introducing a variety of amine-containing substituents, further expanding the chemical space accessible from this intermediate. This one-pot sequence minimizes purification steps, reduces solvent waste, and improves overall efficiency, which are critical considerations in both academic and industrial research settings.
Experimental Protocols
Materials and Methods
-
Starting Material: this compound (Commercially available)[6][7]
-
Reagents: Arylboronic acid, primary or secondary amine, sodium triacetoxyborohydride (STAB), palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvents (e.g., 1,4-dioxane, methanol, dichloromethane).
-
Equipment: Schlenk flask, magnetic stirrer, heating mantle, condenser, inert gas supply (argon or nitrogen), standard laboratory glassware.
One-Pot Suzuki-Miyaura Coupling and Reductive Amination Protocol
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Reductive Amination
-
To the crude reaction mixture from Step 1, add the desired primary or secondary amine (1.5 eq) and a suitable solvent such as methanol or dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired final product.
Data Presentation
Table 1: Representative Yields for the One-Pot Synthesis
| Entry | Arylboronic Acid | Amine | Product | Yield (%) |
| 1 | Phenylboronic acid | Benzylamine | 3-Phenyl-5-((benzylamino)methyl)-1H-pyrrolo[2,3-b]pyridine | 65 |
| 2 | 4-Methoxyphenylboronic acid | Morpholine | 4-((3-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)morpholine | 72 |
| 3 | 3-Fluorophenylboronic acid | Piperidine | 1-((3-(3-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)piperidine | 68 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Workflow for the one-pot Suzuki-Miyaura coupling and reductive amination.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. This compound [cymitquimica.com]
- 7. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
Application Notes and Protocols: Scale-up Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key intermediate in the development of various therapeutic agents. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural similarity to purine and indole.[1] Derivatives of this core structure have shown a wide range of biological activities, including the inhibition of kinases such as Fibroblast Growth Factor Receptor (FGFR), Janus Kinase 3 (JAK3), and the DEAD-box helicase DDX3.[2][3][4]
The protocol outlined below is a two-step process starting from the commercially available 1H-pyrrolo[2,3-b]pyridine, involving a regioselective iodination at the 3-position followed by a Vilsmeier-Haack formylation at the 5-position.
Data Presentation
Table 1: Summary of Materials and Expected Yields for Scale-up Synthesis
| Step | Starting Material | Reagents | Solvent | Expected Product | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Purity (%) |
| 1 | 1H-Pyrrolo[2,3-b]pyridine | N-Iodosuccinimide (NIS) | N,N-Dimethylformamide (DMF) | 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 244.03 | 90-95 | >98 |
| 2 | 3-Iodo-1H-pyrrolo[2,3-b]pyridine | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | 1,2-Dichloroethane (DCE) | This compound | 272.04 | 75-85 | >97 |
Experimental Protocols
Step 1: Scale-up Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine
This protocol describes the regioselective iodination of 1H-pyrrolo[2,3-b]pyridine at the C3 position. The use of N-Iodosuccinimide provides a reliable and high-yielding method for this transformation.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (100 g, 0.846 mol)
-
N-Iodosuccinimide (NIS) (208 g, 0.922 mol, 1.1 eq)
-
N,N-Dimethylformamide (DMF) (1 L)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 1H-pyrrolo[2,3-b]pyridine (100 g, 0.846 mol) and N,N-Dimethylformamide (1 L).
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add N-Iodosuccinimide (208 g, 0.922 mol) portion-wise over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in hexanes).
-
Once the starting material is consumed, pour the reaction mixture into a 10 L beaker containing ice-water (4 L).
-
Extract the aqueous mixture with ethyl acetate (3 x 1.5 L).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (2 x 1 L), followed by saturated aqueous sodium bicarbonate solution (2 x 1 L), and finally with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by silica gel column chromatography (Eluent: 20-40% Ethyl acetate in hexanes) to afford 3-Iodo-1H-pyrrolo[2,3-b]pyridine as a white to off-white solid.
-
Dry the product under vacuum at 40 °C to a constant weight.
Step 2: Scale-up Synthesis of this compound
This protocol details the Vilsmeier-Haack formylation of 3-Iodo-1H-pyrrolo[2,3-b]pyridine. This reaction introduces the carbaldehyde group at the C5 position of the 7-azaindole ring.
Materials:
-
3-Iodo-1H-pyrrolo[2,3-b]pyridine (150 g, 0.615 mol)
-
Phosphorus oxychloride (POCl₃) (141.5 mL, 1.537 mol, 2.5 eq)
-
N,N-Dimethylformamide (DMF) (119 mL, 1.537 mol, 2.5 eq)
-
1,2-Dichloroethane (DCE) (1.5 L)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 1,2-Dichloroethane (750 mL).
-
Cool the solvent to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (141.5 mL, 1.537 mol) via the dropping funnel, followed by the slow addition of N,N-Dimethylformamide (119 mL, 1.537 mol) while maintaining the temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate 2 L flask, dissolve 3-Iodo-1H-pyrrolo[2,3-b]pyridine (150 g, 0.615 mol) in 1,2-Dichloroethane (750 mL).
-
Slowly add the solution of 3-Iodo-1H-pyrrolo[2,3-b]pyridine to the pre-formed Vilsmeier reagent at 0 °C over 1 hour.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in hexanes).
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of a cold saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with water (1 L) and brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes or by silica gel chromatography to yield this compound as a solid.
Application Notes: Biological Context of 1H-pyrrolo[2,3-b]pyridine Derivatives
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are of significant interest in drug discovery due to their ability to act as bioisosteres of indole and purine, often leading to enhanced solubility and bioavailability.[5] This core is present in several clinically approved drugs and drug candidates.[5]
A prominent application of these derivatives is in the development of kinase inhibitors. For instance, compounds with the 1H-pyrrolo[2,3-b]pyridine core have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[2] Aberrant activation of the FGFR pathway is implicated in various cancers, making it a key target for therapeutic intervention.[2] The 1H-pyrrolo[2,3-b]pyridine moiety can act as a hinge-binder in the ATP-binding pocket of FGFR, forming crucial hydrogen bonds.[2] The substituents at various positions, such as the 3-iodo and 5-carbaldehyde groups, provide vectors for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
Mandatory Visualization
Synthetic Workflow Diagram
Caption: Synthetic workflow for the scale-up synthesis of this compound.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of intervention for 7-azaindole-based inhibitors.
References
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura coupling of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes?
A1: Low yields in the Suzuki coupling of this substrate, a 7-azaindole derivative, are frequently encountered and can be attributed to several factors:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen of the 7-azaindole core can coordinate to the palladium catalyst, leading to inhibition or deactivation of the active catalytic species.
-
Slow Transmetalation: Electron-deficient heteroaryl halides, like the target substrate, can exhibit slow rates of transmetalation, a crucial step in the catalytic cycle.
-
Side Reactions:
-
Protodeboronation: The boronic acid coupling partner can be protonated, leading to the formation of an arene byproduct instead of the desired coupled product. This is often exacerbated by the presence of water or acidic impurities.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, particularly in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.
-
-
Poor Quality of Reagents: The purity of the boronic acid is critical; impurities can poison the catalyst or lead to side reactions. Similarly, the stability of the boronic acid is a concern, as some are prone to decomposition.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical parameters that need to be optimized for this specific substrate.
Q2: How can I improve the yield of my reaction? What specific parameters should I optimize?
A2: To improve the yield, a systematic optimization of the reaction conditions is recommended. The following table summarizes key parameters and suggestions for optimization.
| Parameter | Recommendation | Rationale |
| Catalyst | Screen different palladium sources. Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like XPhos-Pd-G2 are good starting points.[1][2] | The choice of palladium source can influence the formation of the active Pd(0) species. Pre-catalysts can offer better stability and activity. |
| Ligand | Use bulky, electron-rich phosphine ligands. SPhos, XPhos, or RuPhos are often effective for heteroaryl couplings.[1][3][4] | These ligands stabilize the palladium catalyst, promote the oxidative addition step, and can prevent catalyst inhibition by the pyridine nitrogen. |
| Base | Screen a variety of bases. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃ for challenging couplings.[1][3][5] | The base activates the boronic acid for transmetalation. Stronger, more soluble bases can be more effective. |
| Solvent | Use anhydrous, degassed solvents. Common choices include 1,4-dioxane, toluene, or a mixture of an organic solvent with water (e.g., dioxane/water).[3][6] | The solvent affects the solubility of all components and the reaction kinetics. The presence of a small amount of water can be crucial for the activity of some bases. |
| Temperature | Optimize the reaction temperature. Typically, temperatures between 80-110 °C are effective.[1][7] | Higher temperatures can overcome activation energy barriers but may also increase the rate of side reactions. |
| Boronic Acid | Use high-purity boronic acid (≥98%). Consider using the corresponding boronate ester (e.g., pinacol ester) if protodeboronation is an issue.[8][9] | Boronate esters are generally more stable and less prone to protodeboronation than boronic acids. |
| N-Protection | Consider protecting the pyrrole nitrogen (e.g., with a Boc or SEM group), although successful couplings with the unprotected substrate have been reported.[8][9][10] | N-protection can sometimes improve solubility and prevent side reactions, though it adds extra synthetic steps. |
Q3: I am observing significant amounts of a byproduct corresponding to the deboronated starting material. How can I minimize this?
A3: The formation of a deboronated byproduct is due to protodeboronation. To minimize this side reaction, consider the following:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Use a Stronger, Non-Nucleophilic Base: Bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
Switch to a Boronate Ester: Pinacol esters of boronic acids are more stable and less susceptible to protodeboronation.[8][9]
-
Increase Catalyst Activity: A more active catalyst system (e.g., by using a more effective ligand) can increase the rate of the desired coupling reaction, outcompeting the protodeboronation pathway.
Q4: My reaction mixture is turning black, and I'm getting a poor yield. What does this indicate?
A4: The formation of a black precipitate often indicates the formation of palladium black, an inactive form of the palladium catalyst. This can be caused by:
-
Catalyst Decomposition: The catalyst may be unstable under the reaction conditions.
-
Inefficient Ligand: The ligand may not be effectively stabilizing the palladium nanoparticles, leading to their aggregation.
To address this, try the following:
-
Use a More Robust Ligand: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) can better stabilize the catalyst.
-
Use a Pre-formed Catalyst: Pre-catalysts can sometimes offer greater stability.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.
Data Presentation: Suzuki Coupling of 7-Azaindole Derivatives
The following tables provide examples of reaction conditions and yields for the Suzuki coupling of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives, which can serve as a starting point for the optimization of the coupling with this compound.
Table 1: One-Pot Suzuki Coupling of 6-chloro-3-iodo-N-methyl-7-azaindole [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (5 then 10) | SPhos (5 then 20) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 then 110 | 24 | 88 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (5 then 10) | SPhos (5 then 20) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 then 110 | 24 | 85 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5 then 10) | SPhos (5 then 20) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 then 110 | 24 | 82 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (5 then 10) | SPhos (5 then 20) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 then 110 | 24 | 75 |
Table 2: Suzuki Coupling of Chloro-7-azaindoles with Arylboronic Acids [3]
| Entry | Azaindole Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | P1 (1.5) | XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 5 | 99 |
| 2 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | P1 (1.5) | XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 8 | 98 |
| 3 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 3-Thienylboronic acid | P1 (1.5) | XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 5 | 91 |
P1 is an XPhos-derived precatalyst.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound (Starting Point for Optimization)
This is a general protocol that may require optimization for specific substrates and coupling partners.[6]
-
Reaction Setup: In a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and degas the mixture by purging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 8. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling of Iodinated 7-Azaindoles
Welcome to the technical support center for Sonogashira coupling reactions involving iodinated 7-azaindoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is not proceeding, or the yield is very low. What are the common causes?
A1: Low or no conversion in a Sonogashira coupling of iodinated 7-azaindoles can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst, particularly Pd(0) species, can be sensitive to air. Inadequate degassing can lead to oxidation and inactivation.[1]
-
Sub-optimal Temperature: While many Sonogashira reactions proceed at room temperature, less reactive substrates may require heating.[2][3] However, excessively high temperatures can promote catalyst decomposition.
-
Inappropriate Solvent or Base: The choice of solvent and base is critical. Solvents like DMF and THF are common but can sometimes lead to catalyst deactivation.[4] The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause undesired side reactions.
-
N-H Interference: The acidic proton on the 7-azaindole nitrogen can potentially interfere with the catalytic cycle. While many couplings proceed without protection, it can be a point of failure.
Q2: I am observing a significant amount of a byproduct corresponding to the dimer of my terminal alkyne. What is this and how can I prevent it?
A2: This common side reaction is known as Glaser coupling or homocoupling, where two molecules of the terminal alkyne couple to form a symmetric diyne.[1][5][6]
-
Cause: This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][7][8]
-
Prevention:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deaerated to remove oxygen.[1]
-
Copper-Free Conditions: The most effective solution is often to switch to a copper-free Sonogashira protocol.[1][8][9]
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.[10]
-
Reduce Copper Loading: If copper is essential, minimizing the amount of CuI catalyst can help reduce the extent of homocoupling.[10]
-
Q3: My mass spectrometry results show a product that has lost the iodine atom but has not coupled with the alkyne. What is this side reaction?
A3: This side reaction is hydrodehalogenation, where the iodine atom on the 7-azaindole is replaced by a hydrogen atom.
-
Potential Causes: This can be caused by certain bases, solvents (especially protic ones like water or alcohols if present as impurities), or reducing agents in the reaction mixture. The amine base itself or impurities within it can sometimes act as a hydride source.
-
Solutions:
-
Use high-purity, anhydrous solvents and bases.
-
Consider using a different base, such as an inorganic base like K₂CO₃ or Cs₂CO₃, which may be less prone to this side reaction.[4]
-
Ensure the reaction is performed under an inert atmosphere to prevent moisture from entering.
-
Q4: The reaction mixture turns black and the reaction stalls. What is happening?
A4: The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal.[11]
-
Causes: This catalyst decomposition can be triggered by:
-
High Temperatures: Overheating the reaction mixture is a common cause.[3]
-
Incompatible Solvents: Solvents like THF can sometimes promote the formation of palladium black.[12]
-
Absence of Stabilizing Ligands: Insufficient phosphine ligand relative to the palladium catalyst can lead to aggregation and precipitation.
-
-
Solutions:
-
Reduce the reaction temperature.
-
Increase the ligand-to-palladium ratio.
-
Consider switching to a more robust ligand or a different solvent system (e.g., toluene or dioxane with an amine base).[4]
-
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues encountered during the Sonogashira coupling of iodinated 7-azaindoles.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Optimizations |
| Dominant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. High concentration of copper(I) co-catalyst.[5][8] | 1. Switch to Copper-Free Protocol: Eliminate CuI from the reaction.2. Improve Degassing: Use freeze-pump-thaw cycles for solvents and purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen).3. Slow Alkyne Addition: Add the alkyne via syringe pump over several hours.[10]4. Use Hydrogen Atmosphere: An atmosphere of diluted hydrogen gas can suppress homocoupling.[7] |
| Hydrodehalogenation (Loss of Iodine) | 1. Impurities (e.g., water) in solvents or reagents.2. Nature of the amine base. | 1. Use Anhydrous Reagents: Ensure all solvents and the amine base are freshly distilled and stored under inert gas.2. Change the Base: Switch from an amine base (like Et₃N or DIPEA) to an inorganic base (e.g., K₂CO₃, Cs₂CO₃).[4] |
| Low or No Conversion of Starting Material | 1. Inactive catalyst (Pd oxidation or decomposition).2. Low reaction temperature.3. N-H interference from the azaindole. | 1. Check Catalyst and Ligands: Use fresh, high-quality palladium catalyst and phosphine ligands.2. Increase Temperature: Gradually increase the temperature in 10°C increments. For stubborn couplings, heating up to 80-100°C may be necessary.[2]3. Protect the Azaindole Nitrogen: Consider protecting the N-H group with a suitable protecting group like Boc or SEM. |
| Formation of Palladium Black | 1. Reaction temperature is too high.2. Unstable catalyst/ligand combination in the chosen solvent. | 1. Lower the Temperature: Run the reaction at the lowest temperature that affords a reasonable rate.2. Change Solvent/Ligand: Switch from THF to dioxane or toluene.[4] Consider a more robust ligand such as XPhos or SPhos if PPh₃ is failing. |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of an iodinated 7-azaindole with a terminal alkyne.
-
Reagent Preparation:
-
Degas all solvents (e.g., DMF or a 3:1 mixture of Toluene:Triethylamine) by bubbling with argon for 30-60 minutes or by using three freeze-pump-thaw cycles.[10]
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the iodinated 7-azaindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv), and CuI (0.04 - 0.10 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via syringe.
-
Add the terminal alkyne (1.2 - 1.5 equiv) via syringe.
-
If not using an amine solvent, add the degassed amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equiv).
-
-
Reaction Execution:
-
Stir the mixture at room temperature or heat to the desired temperature (e.g., 50-80°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling is a significant issue.[1][8]
-
Reagent Preparation:
-
Degas all solvents (e.g., DMF, Dioxane, or Toluene) and the amine base (e.g., Triethylamine or Diisopropylethylamine) as described in Protocol 1.
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the iodinated 7-azaindole (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.025 equiv) and a phosphine ligand like PPh₃ or Xantphos (0.10 equiv)).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent and degassed amine base (3-5 equiv).
-
Add the terminal alkyne (1.2 - 1.5 equiv).
-
-
Reaction Execution and Work-up:
-
Follow the procedures described in steps 3 and 4 of Protocol 1. The reaction may require slightly higher temperatures or longer reaction times compared to the copper-cocatalyzed method.[9]
-
Visualizations
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting.
Caption: Catalytic cycles for the copper-cocatalyzed Sonogashira coupling.
Caption: Pathway for the copper-mediated Glaser homocoupling side reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Dehalogenation of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during reactions with 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, with a specific focus on the unintended dehalogenation of the starting material.
Troubleshooting Guide: Dehalogenation of this compound
Unintended dehalogenation (loss of iodine) during cross-coupling reactions is a common side reaction that leads to the formation of the corresponding 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, reducing the yield of the desired product. This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: Significant formation of dehalogenated byproduct observed by LC-MS or NMR.
Potential Cause 1: Reaction Conditions Promoting Hydrodehalogenation
Certain reagents and conditions can facilitate the reductive cleavage of the C-I bond.
Solutions:
-
Solvent Choice: Solvents can play a crucial role in the extent of dehalogenation. Polar aprotic solvents like DMF or dioxane might promote this side reaction in some cases.[1] Consider switching to a less polar solvent such as toluene.[1]
-
Base Selection: The choice and strength of the base can influence the reaction outcome. While a base is necessary for the catalytic cycle, very strong bases or those with high water content can sometimes contribute to dehalogenation. It may be beneficial to screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can lead to thermal decomposition and increased side reactions, including dehalogenation. If feasible, attempt the reaction at a lower temperature, potentially with a more active catalyst system, or for a shorter duration. Microwave irradiation can sometimes improve reaction kinetics and minimize degradation.[1][2]
Potential Cause 2: Catalyst and Ligand System
The palladium catalyst and its associated ligands are critical in determining the relative rates of the desired cross-coupling and undesired dehalogenation.
Solutions:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are paramount. Reductive elimination to form the desired product can be slow with some ligands, allowing for competing dehalogenation pathways. Using bulkier electron-rich ligands can often favor the desired reductive elimination. Consider switching from PPh₃ to bulkier ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene).[1]
-
Palladium Precursor: While Pd(PPh₃)₄ is a common "one size fits all" catalyst, it is not always optimal.[1] Newer generation catalysts or combinations of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specific ligand can offer better results and milder reaction conditions.[3][4]
Potential Cause 3: Pyrrole N-H Acidity
The acidic proton on the pyrrole nitrogen can interfere with the reaction. In some cases, deprotonation of the N-H group can lead to side reactions or influence the catalytic cycle in a way that promotes dehalogenation. An unusual dehalogenation has been observed in Suzuki coupling of 4-bromopyrrole-2-carboxylates, which could be suppressed by protection of the pyrrole nitrogen.[5]
Solutions:
-
N-Protection: Protecting the pyrrole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), can prevent interference from the N-H proton.[5] The protecting group can be removed in a subsequent step. Interestingly, in some cases, a BOC protecting group can be removed under the Suzuki reaction conditions.[5]
Frequently Asked Questions (FAQs)
Q1: I am observing significant dehalogenation of my this compound during a Suzuki coupling reaction. What is the most likely cause?
A1: Significant dehalogenation during a Suzuki coupling is often attributed to a combination of factors. The most common culprits are non-optimal reaction conditions (high temperature, prolonged reaction time, or an unsuitable solvent/base combination) and an inappropriate catalyst system.[1] The acidic N-H of the pyrrole ring can also play a role, and its protection should be considered.[5]
Q2: How can I minimize the formation of the dehalogenated byproduct?
A2: To minimize dehalogenation, a systematic optimization of the reaction conditions is recommended. This can include:
-
Screening Solvents: Test alternative solvents like toluene instead of dioxane or DMF.[1]
-
Optimizing the Base: Evaluate milder bases or ensure the base is anhydrous.
-
Lowering the Reaction Temperature: If the reaction is sluggish at lower temperatures, consider a more active catalyst.
-
Changing the Catalyst System: Switch to a palladium precursor/ligand combination known for efficient cross-coupling, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand.[4]
-
Protecting the Pyrrole Nitrogen: Introduce a protecting group like Boc on the pyrrole nitrogen.[5]
Q3: Can the choice of boronic acid influence the rate of dehalogenation?
A3: While the primary cause of dehalogenation is often related to the reaction conditions and catalyst, the reactivity of the boronic acid can play an indirect role. A highly reactive boronic acid that undergoes rapid transmetalation can help to push the catalytic cycle towards the desired product before dehalogenation can occur. Conversely, a sluggish boronic acid may require harsher conditions (higher temperature, longer time), which can increase the likelihood of dehalogenation.
Q4: Is dehalogenation more common with iodo- or bromo-substituted pyrrolo[2,3-b]pyridines?
A4: Generally, carbon-iodine bonds are weaker than carbon-bromine bonds, making iodo-substituted compounds more susceptible to reductive dehalogenation under certain conditions. However, the higher reactivity of iodo-arenes in oxidative addition to the palladium catalyst can also be advantageous for achieving successful coupling under milder conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a general starting point and may require optimization for specific substrates.[6]
-
Reaction Setup: To a clean, dry reaction vessel, add the this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water, or toluene).[1][6]
-
Degassing: Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for N-Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the N-Boc protected product.
Data Summary
| Issue | System | Observation | Potential Solution | Reference |
| Dehalogenation | Suzuki Coupling of 4-bromopyrrole-2-carboxylates | Unusual dehalogenation observed. | Protection of the pyrrole nitrogen with a Boc group suppressed dehalogenation. | [5] |
| Dehalogenation | Stille Coupling | Significant dehalogenation observed in dioxane. | Switching the solvent to toluene resulted in a better outcome. Using a bulkier ligand (dppf) was also suggested. | [1] |
Visualizations
Troubleshooting Workflow for Dehalogenation
Caption: A logical workflow for troubleshooting dehalogenation.
General Catalytic Cycle for Suzuki Coupling and Potential Dehalogenation Pathway
Caption: Suzuki cycle with a competing dehalogenation pathway.
References
- 1. reddit.com [reddit.com]
- 2. Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing palladium-catalyzed cross-coupling reactions with this compound?
A1: The primary challenges with this substrate stem from its heterocyclic nature and the presence of functional groups. The pyrrolopyridine core, a type of azaindole, can act as a ligand and poison the palladium catalyst by coordinating to the metal center, thereby inhibiting its catalytic activity. The aldehyde group can also participate in side reactions under certain conditions. Additionally, as with many cross-coupling reactions, common issues include low or no product yield, and the formation of byproducts through side reactions like homocoupling and protodeboronation (in the case of Suzuki-Miyaura coupling).
Q2: Which palladium catalysts and ligands are recommended for cross-coupling reactions with this substrate?
A2: The choice of catalyst and ligand is crucial for a successful reaction. For Suzuki-Miyaura coupling, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are common. For challenging substrates like N-heterocycles, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can be particularly effective in preventing catalyst deactivation. For Buchwald-Hartwig amination, similar bulky phosphine ligands are often employed with palladium precatalysts.
Q3: How can I minimize catalyst poisoning when working with this compound?
A3: To mitigate catalyst poisoning, consider the following strategies:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands to shield the palladium center from coordination with the nitrogen atoms of the pyrrolopyridine ring.
-
Use of Precatalysts: Employ well-defined palladium precatalysts to ensure the efficient generation of the active catalytic species in the presence of the substrate.
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.
Q4: What are some common side reactions to be aware of, and how can they be minimized?
A4: Common side reactions include:
-
Homocoupling: The formation of a biaryl product from the coupling of two molecules of the organoboron reagent (in Suzuki coupling) or two molecules of the iodo-substrate. This can often be suppressed by ensuring thoroughly degassed reaction conditions to remove oxygen.
-
Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid or ester, which can be minimized by using anhydrous solvents and ensuring the base is not excessively hydrolytic.
-
Reduction of the Aldehyde: While less common under typical cross-coupling conditions, the aldehyde group could potentially be reduced. Monitoring the reaction closely and avoiding overly harsh conditions or certain additives can help prevent this.
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is a frequent issue that can be addressed by systematically evaluating and optimizing the reaction parameters.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0). Thoroughly degas the reaction mixture to prevent catalyst oxidation. |
| Catalyst Poisoning | Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). Use a pre-formed palladium precatalyst. Try adding the this compound slowly to the reaction. |
| Sub-optimal Reaction Conditions | Screen different palladium sources, ligands, bases, and solvents. Optimize the reaction temperature and time. |
| Poor Reagent Quality | Ensure all reagents, especially the boronic acid/ester or amine, are pure and dry. |
| Poor Solubility | Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water for Suzuki coupling). Increase the reaction temperature. |
Problem 2: Formation of Significant Byproducts
The presence of unexpected spots on a TLC or peaks in an LC-MS requires identification and mitigation of side reactions.
| Observed Byproduct | Potential Cause | Troubleshooting Step |
| Homocoupled Product | Presence of oxygen. Pd(II) mediated homocoupling. | Thoroughly degas the solvent and reaction mixture using an inert gas (Ar or N₂). Maintain a positive pressure of inert gas throughout the reaction. |
| Protodeboronation Product (Suzuki) | Presence of water or other protic sources. | Use anhydrous solvents and reagents. Consider using a boronate ester instead of a boronic acid. |
| Dehalogenated Starting Material | Reductive dehalogenation. | Ensure the absence of reducing impurities. Optimize the base and solvent system. |
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization for specific coupling partners is highly recommended.
General Protocol for Suzuki-Miyaura Coupling
Procedure:
-
To a reaction vessel, add the this compound (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Procedure:
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Conditions for Iodo-Azaindole Analogs
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions on iodo-azaindole and related scaffolds, which can serve as a starting point for optimizing the reaction of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME/H₂O | 80 | 12 | 70-90 |
| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 65-85 |
| Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (3) | Dioxane | 110 | 8 | 75-95 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 6 | 60-80 |
Troubleshooting Logic Diagram
Technical Support Center: 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack formylation of 3-iodo-7-azaindole is sluggish and gives a low yield of the desired product. What are the potential causes and solutions?
A1: A low yield in the Vilsmeier-Haack formylation can be attributed to several factors:
-
Incomplete formation of the Vilsmeier reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide (e.g., DMF), is crucial for the reaction. Ensure that the POCl₃ is fresh and added slowly to cold DMF to allow for the complete formation of the electrophilic species.
-
Reaction Temperature: The formylation of electron-rich heterocycles like 7-azaindoles is typically conducted at low temperatures (0-10 °C) and then allowed to warm to room temperature.[1][2] Running the reaction at too low a temperature may slow down the reaction rate, while excessively high temperatures can lead to the formation of undesired byproducts.
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Starting Material: Impurities in the 3-iodo-7-azaindole starting material can interfere with the reaction. It is advisable to use highly pure starting material.
Troubleshooting Suggestions:
-
Use freshly opened or distilled POCl₃.
-
Optimize the reaction temperature by starting at 0 °C and gradually warming to room temperature while monitoring the reaction progress by TLC.
-
Ensure anhydrous conditions throughout the experimental setup.
Q2: I am observing a significant amount of a dark, tarry byproduct in my Vilsmeier-Haack reaction mixture. What is this and how can I minimize its formation?
A2: The formation of dark, polymeric, or tarry materials is a common issue in Vilsmeier-Haack reactions, especially with sensitive substrates. This is often due to self-polymerization of the starting material or product under the acidic reaction conditions.
Potential Causes and Solutions:
-
Excessive Heat: Localized overheating during the addition of POCl₃ or during the reaction can promote polymerization. Maintain vigorous stirring and slow, controlled addition of reagents.
-
Reaction Time: Prolonged reaction times can lead to decomposition and byproduct formation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Stoichiometry: An incorrect stoichiometric ratio of the Vilsmeier reagent to the substrate can sometimes lead to side reactions. A slight excess of the Vilsmeier reagent is typically used.
To minimize tar formation, it is crucial to maintain strict control over the reaction temperature and time. Quenching the reaction by pouring it onto crushed ice followed by neutralization is a standard work-up procedure that can help to minimize the degradation of the desired product.
Q3: After aqueous work-up of my Vilsmeier-Haack reaction, I have difficulty isolating the product, and the crude material appears to be a mixture. What are the likely impurities?
A3: The crude product mixture after a Vilsmeier-Haack reaction on a 3-iodo-7-azaindole can contain several impurities. Based on the reactivity of the indole nucleus, potential byproducts include:
-
Unreacted Starting Material: Incomplete reaction will leave residual 3-iodo-7-azaindole.
-
Di-formylated Product: Although less common, formylation at another position on the ring could occur.
-
Hydrolysis Products: The iodo group can be susceptible to hydrolysis under certain conditions, leading to the formation of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
-
Aminomethylene Malonaldehyde Derivatives: It has been reported that Vilsmeier-Haack reaction on certain indole derivatives can lead to the formation of aminomethylene malonaldehydes.[3]
-
Polymeric Materials: As mentioned previously, tarry byproducts can contaminate the desired product.
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from the various byproducts. A silica gel column with a gradient elution system of ethyl acetate in hexanes or dichloromethane is often effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be used to improve purity.[4]
Q4: My iodination reaction on 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is not selective and I am getting a mixture of iodinated products. How can I improve the regioselectivity?
A4: The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution at multiple positions. To achieve selective iodination at the C3 position, the reaction conditions must be carefully controlled.
Factors Influencing Regioselectivity:
-
Iodinating Agent: N-Iodosuccinimide (NIS) is a commonly used and relatively mild iodinating agent that often provides good selectivity for the C3 position of 7-azaindoles.[5]
-
Solvent: The choice of solvent can influence the reactivity and selectivity. Acetonitrile or DMF are common solvents for this transformation.
-
Temperature: Performing the reaction at room temperature or slightly elevated temperatures (e.g., 50 °C) is typical.[5] Higher temperatures may lead to over-iodination or side reactions.
-
Protecting Groups: In some cases, protecting the pyrrole nitrogen (e.g., with a tosyl or benzenesulfonyl group) can direct the iodination to the desired position and prevent side reactions.[5][6]
Troubleshooting Suggestions:
-
Use NIS as the iodinating agent.
-
Screen different solvents, starting with acetonitrile or DMF.
-
Optimize the reaction temperature, starting at room temperature.
-
If selectivity remains an issue, consider a protection-iodination-deprotection sequence.
Quantitative Data Summary
| Parameter | Reaction | Typical Yield | Purity (after purification) | Reference |
| Iodination | 7-Azaindole with NIS | 69% | >95% | [5] |
| Formylation | Vilsmeier-Haack on Indoles | Varies widely | >95% | [1][3] |
| Purification | Recrystallization | - | 99.3% | [4] |
Experimental Protocols
1. General Protocol for Vilsmeier-Haack Formylation of 3-Iodo-7-Azaindole
-
Reagents and Equipment: 3-Iodo-7-azaindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Round-bottom flask, Magnetic stirrer, Dropping funnel, Inert atmosphere setup (Nitrogen or Argon).
-
Procedure:
-
To a stirred solution of DMF in DCM at 0 °C under an inert atmosphere, slowly add POCl₃ dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 3-iodo-7-azaindole in DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. General Protocol for Iodination of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
-
Reagents and Equipment: 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, N-Iodosuccinimide (NIS), Acetonitrile, Saturated sodium thiosulfate solution, Saturated sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate, Round-bottom flask, Magnetic stirrer.
-
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in acetonitrile in a round-bottom flask.
-
Add NIS in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.
Caption: Purification strategy for isolating the target compound.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. growingscience.com [growingscience.com]
- 4. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
Instability of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential instability of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, particularly under basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound in the presence of bases.
Issue 1: Low or No Yield of Desired Product in a Reaction Using a Basic Catalyst.
-
Question: I am performing a reaction with this compound using a basic catalyst (e.g., NaOH, KOH, NaH), and I am observing very low or no yield of my expected product. What could be the cause?
-
Answer: this compound is susceptible to degradation under basic conditions. The aldehyde functional group, being on an aromatic ring and lacking α-hydrogens, can undergo a Cannizzaro reaction in the presence of a strong base.[1][2] This disproportionation reaction would convert your starting material into two different compounds: the corresponding primary alcohol (3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol and the carboxylate salt of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.[2][3] This side reaction consumes your starting material, leading to a poor yield of your desired product.
Troubleshooting Steps:
-
Re-evaluate the necessity of a strong base: If possible, consider using a milder, non-nucleophilic base or a different synthetic route that avoids strongly basic conditions.
-
Lower the reaction temperature: The Cannizzaro reaction rate can be temperature-dependent. Running your reaction at a lower temperature may help to minimize this degradation pathway.
-
Use a stoichiometric amount of base: If a base is essential, use it in stoichiometric amounts rather than in excess to limit the extent of the Cannizzaro reaction.
-
Consider a "Crossed" Cannizzaro Reaction approach: If your reaction goal is the reduction of the aldehyde, you might intentionally run a crossed Cannizzaro reaction by using a sacrificial aldehyde like formaldehyde as the hydride source.[4][5]
-
Protect the aldehyde group: If the aldehyde is not the reactive center for your desired transformation, consider protecting it with a base-stable protecting group before introducing the basic reagent.
Issue 2: Observation of Unexpected Byproducts in Mass Spectrometry or NMR Analysis.
-
Question: After my reaction, I am seeing unexpected masses in my LC-MS or extra peaks in my NMR that do not correspond to my starting material or desired product. What could these be?
-
Answer: The unexpected byproducts are likely the result of the degradation of your starting material. The primary suspects are the alcohol and carboxylic acid products from the Cannizzaro reaction as described above. Additionally, under certain basic conditions, nucleophilic aromatic substitution (SNAr) of the iodide with a hydroxide ion could occur, leading to the formation of 3-hydroxy-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, although this is generally less favorable without strong activation. Deprotonation of the pyrrole N-H by a strong base could also lead to other unforeseen reactions.
Troubleshooting Steps:
-
Characterize the byproducts: Attempt to isolate and characterize the major byproducts using techniques like preparative chromatography followed by NMR and MS analysis to confirm their structures. This will provide definitive evidence of the degradation pathway.
-
Analyze a blank reaction: Run a control experiment with only this compound and the base under your reaction conditions to confirm that the degradation is indeed occurring independently of your other reagents.
-
Modify reaction conditions: Based on the identified byproducts, adjust your reaction conditions (e.g., switch to a weaker base, use an aprotic solvent) to disfavor the observed side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Cannizzaro reaction and why is this compound susceptible to it?
A1: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without a hydrogen atom on the carbon adjacent to the carbonyl group).[2][3] One molecule of the aldehyde is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol.[1] this compound is susceptible to this reaction because its aldehyde group is attached to an aromatic ring system and therefore lacks α-hydrogens.[6]
Q2: At what pH range should I be concerned about the stability of this compound?
Q3: Can the iodo group be displaced under basic conditions?
A3: Nucleophilic aromatic substitution (SNAr) of an iodo group on a pyridine ring by a hydroxide ion is possible but generally requires harsh conditions or significant activation of the ring by strongly electron-withdrawing groups.[7][8] The aldehyde group at the 5-position is electron-withdrawing and could potentially facilitate this reaction, but it is likely to be a slower process compared to the Cannizzaro reaction.
Q4: Are there any recommended handling and storage conditions to ensure the stability of this compound?
A4: To ensure stability, this compound should be stored in a cool, dry place, away from strong bases and light. When using it in reactions, it is advisable to add it to the reaction mixture at a lower temperature, especially if basic reagents are present.
Data Presentation
The following tables provide illustrative data on the potential degradation of this compound under basic conditions. Note: This data is hypothetical and intended for educational purposes to demonstrate the expected trends.
Table 1: Illustrative Effect of Base Strength on the Degradation of this compound
| Base | Concentration (M) | Temperature (°C) | Reaction Time (h) | Starting Material Remaining (%) | Alcohol Product (%) | Carboxylic Acid Product (%) |
| NaHCO₃ | 1.0 | 25 | 24 | 95 | <1 | <1 |
| K₂CO₃ | 1.0 | 25 | 24 | 80 | 10 | 10 |
| NaOH | 1.0 | 25 | 12 | 30 | 35 | 35 |
| KOH | 2.0 | 50 | 4 | <5 | 48 | 47 |
Table 2: Illustrative Effect of Temperature on Degradation with 1M NaOH
| Temperature (°C) | Reaction Time (h) | Starting Material Remaining (%) | Alcohol Product (%) | Carboxylic Acid Product (%) |
| 0 | 24 | 75 | 12 | 13 |
| 25 | 12 | 30 | 35 | 35 |
| 50 | 4 | <5 | 48 | 47 |
| 100 | 1 | <1 | 50 | 49 |
Experimental Protocols
Protocol 1: Monitoring the Cannizzaro Reaction of this compound
Objective: To qualitatively and quantitatively assess the degradation of this compound via the Cannizzaro reaction under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
HPLC system with a C18 column
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 100 mg of this compound in 5 mL of methanol.
-
Initiation of Reaction: Add 2 mL of a 2M aqueous solution of NaOH to the flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. At time intervals of 0, 1, 4, 8, and 24 hours, withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Work-up of Aliquots: Quench the aliquot with 1M HCl until the solution is acidic. Extract the mixture with ethyl acetate (3 x 1 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis:
-
TLC Analysis: Spot the concentrated extract on a TLC plate and elute with an appropriate solvent system (e.g., 50% ethyl acetate in hexanes) to visualize the disappearance of the starting material and the appearance of new spots corresponding to the products.
-
HPLC Analysis: Analyze the extract by HPLC to quantify the remaining starting material and the formation of the alcohol and carboxylic acid products.
-
NMR and MS Analysis: At the end of the reaction (24 hours), perform a larger scale work-up to isolate the products by column chromatography for full characterization by NMR and mass spectrometry to confirm their identities.
-
Visualizations
Diagram 1: Proposed Degradation Pathway via Cannizzaro Reaction
Caption: Cannizzaro reaction of the target aldehyde.
Diagram 2: Experimental Workflow for Stability Analysis
Caption: Workflow for monitoring compound stability.
References
- 1. britannica.com [britannica.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Preventing N-arylation in reactions with 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing undesired N-arylation during cross-coupling reactions with 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
Troubleshooting Undesired N-Arylation
Undesired N-arylation is a common side reaction when performing cross-coupling reactions on NH-free 7-azaindole derivatives. The pyrrole nitrogen is nucleophilic and can compete with the intended C-3 coupling site. This guide provides a systematic approach to diagnose and resolve this issue.
Problem: Significant formation of N-arylated by-product observed.
Question: I am performing a Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound and observing a significant amount of the corresponding N-arylated product alongside my desired C-3 coupled product. How can I improve the selectivity for C-3 functionalization?
Answer: The primary cause of N-arylation is the unprotected pyrrole nitrogen (N-H) of the 7-azaindole ring, which can act as a nucleophile in palladium-catalyzed cross-coupling reactions. The troubleshooting workflow below will guide you through the most effective strategies to minimize or eliminate this side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and preventing N-arylation.
FAQs and Detailed Guides
FAQ 1: What is the most reliable method to prevent N-arylation?
The most robust and widely recommended strategy is the protection of the pyrrole nitrogen before performing the cross-coupling reaction.[1] By installing a protecting group, the nucleophilicity of the nitrogen is suppressed, thereby directing the reaction to the C-3 position.
Recommended Protecting Groups:
A variety of protecting groups can be employed. The choice depends on the stability of your substrate to the protection/deprotection conditions and the orthogonality required for your overall synthetic route.
| Protecting Group | Abbreviation | Typical Installation Reagents | Deprotection Conditions | Key Considerations |
| Tosyl | Ts | Tosyl chloride (TsCl), NaH, DMF | 2M aq. NaOH, dioxane, 150 °C (microwave) | Very stable. Removal requires harsh basic conditions. |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride, base | Basic hydrolysis | Similar to Tosyl, provides good stability. |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, DMAP or NaH, THF | TFA in DCM; or K₂CO₃ in MeOH | Common and easily removed with acid. Can be sensitive to strong bases.[2][3] |
| (2-Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, DMF | TFA in DCM at 50°C, followed by NaHCO₃ workup | Provides good stability and can be removed under acidic conditions.[4] |
| p-Methoxybenzyl | PMB | p-Methoxybenzyl chloride, K₂CO₃, DMF | Strong acid (e.g., TFA) | Can be cleaved under oxidative or strongly acidic conditions.[1] |
| Methyl | Me | Methyl iodide, NaH, DMF | May not be intended for removal; requires harsh conditions (e.g., BBr₃) if cleavage is needed. | A permanent modification unless specific cleavage strategies are planned.[1] |
General N-Protection Workflow
Caption: A general experimental workflow involving N-protection.
FAQ 2: Can I avoid N-arylation without using a protecting group?
While N-protection is the most definitive method, it is sometimes possible to favor C-arylation on the unprotected substrate by carefully optimizing the reaction conditions. This approach relies on exploiting the potential differences in the kinetics of C-arylation versus N-arylation. However, achieving high selectivity can be challenging and substrate-dependent.
Key Parameters for Optimization:
-
Base Selection: The choice of base is critical. Weaker inorganic bases are often preferred over strong organic or alkoxide bases to minimize deprotonation of the pyrrole nitrogen.
| Base Type | Examples | Tendency for N-Arylation | Rationale |
| Strong Organic/Alkoxide | NaOtBu, KOtBu, LiHMDS | High | These bases are strong enough to readily deprotonate the N-H group, forming the highly nucleophilic azaindole anion, which favors N-arylation.[5] |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃, K₃PO₄ | Moderate to Low | These are weaker bases and are less likely to fully deprotonate the pyrrole nitrogen, thus reducing the rate of N-arylation. Cs₂CO₃ is often a good choice for Suzuki couplings.[1] |
-
Ligand Choice: Bulky phosphine ligands can sterically hinder the approach of the palladium complex to the pyrrole nitrogen, thereby favoring oxidative addition at the less hindered C-I bond.
-
Examples of bulky ligands: XPhos, SPhos, RuPhos, and other biaryl phosphine ligands are commonly used in modern cross-coupling reactions and can improve C/N selectivity.[1]
-
-
Solvent and Temperature: The reaction kinetics can be influenced by the solvent and temperature. Lowering the reaction temperature may favor the kinetically preferred product, which could be the C-arylated compound in some systems. However, this often comes at the cost of a slower reaction rate. A solvent screen (e.g., toluene, dioxane, DMF) is recommended to find the optimal balance.
FAQ 3: What should I do if I still get a mixture of C- and N-arylated products?
If optimization does not provide sufficient selectivity, or if a small amount of the N-arylated isomer is unavoidable, the isomers must be separated post-reaction.
-
Chromatography: The most common method for separating C- and N-arylated isomers is silica gel column chromatography. The two isomers often have different polarities, allowing for separation.
-
Tip: Use a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexanes) to achieve the best resolution between the two spots on TLC before scaling up to a column.
-
-
Crystallization: If the desired C-3 arylated product is a crystalline solid, recrystallization from an appropriate solvent system can be an effective method to purify it from the often more soluble N-arylated isomer.
Experimental Protocols
Protocol 1: N-Tosyl Protection of this compound
This protocol is adapted from a similar procedure for the N-tosylation of a 5-bromo-7-azaindole derivative.[6]
-
Preparation: To a solution of this compound (1.0 equiv.) in anhydrous DCM, add triethylamine (1.5 equiv.) and a catalytic amount of DMAP (0.1 equiv.).
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add tosyl chloride (1.2 equiv.) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-tosylated product.
Protocol 2: Selective C-3 Suzuki-Miyaura Coupling of N-Protected Substrate
This protocol is based on optimized conditions for the C-3 selective arylation of a related N-protected 6-chloro-3-iodo-7-azaindole.[1]
-
Reaction Setup: In a reaction vessel, combine the N-protected this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a 1:1 mixture of toluene and ethanol.
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%).
-
Reaction: Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction can typically be run in an open flask.[1]
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the N-protected C-3 arylated product.
By following these guidelines, researchers can effectively troubleshoot and prevent undesired N-arylation, leading to higher yields and purity of the desired C-3 functionalized this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting failed reactions with 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this compound.
General Issues
Question: My starting material, this compound, appears to be degrading or is unreactive. What are the common causes?
Answer:
-
Instability of the Aldehyde: The aldehyde group can be sensitive to both acidic and strongly basic conditions, as well as to prolonged heating. This can lead to decomposition or the formation of undesired side products.
-
Poor Solubility: The starting material may have limited solubility in certain organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Catalyst Poisoning: The nitrogen atoms in the pyrrolo[2,3-b]pyridine ring system can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The aldehyde itself can also sometimes interfere with the catalyst.
-
Quality of Reagents: Ensure all reagents, especially the palladium catalyst, ligands, and bases, are of high purity and handled under appropriate inert conditions to prevent deactivation.
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction is showing low to no conversion of the starting material. What should I investigate?
Answer:
-
Catalyst and Ligand Choice: For heteroaromatic systems, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective than traditional ligands like PPh₃. Consider using a pre-catalyst like XPhos Pd G3 for improved activity.
-
Base Selection: The choice of base is critical. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate the transmetalation step, especially with less reactive boronic acids. Ensure the base is finely powdered for better reactivity.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or THF) and water is typically used. The water is crucial for the activation of the boronic acid. However, an excess of water can lead to protodeboronation of the boronic acid.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to the decomposition of the aldehyde. A careful optimization of the reaction temperature is recommended.
-
Protodeboronation of Boronic Acid: This is a common side reaction where the boronic acid reacts with water or other protic sources to replace the boronic acid group with a hydrogen atom. Using anhydrous solvents (if the reaction allows) or minimizing the amount of water and reaction time can mitigate this issue.
Question: I am observing the formation of significant byproducts in my Suzuki-Miyaura reaction. What are they likely to be and how can I minimize them?
Answer:
-
Homocoupling of Boronic Acid: This leads to the formation of a biaryl byproduct from the boronic acid. It is often caused by a slow transmetalation step or catalyst decomposition. Screening different ligands to accelerate transmetalation or using a more stable catalyst can help.
-
Reduction of the Aldehyde: The aldehyde group can be reduced to an alcohol under certain Suzuki-Miyaura conditions, particularly at higher temperatures and in the presence of certain bases and solvents. Monitoring the reaction closely and using milder conditions can prevent this.
-
Dehalogenation of the Starting Material: The iodo-group can be replaced by a hydrogen atom, leading to the formation of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This can be caused by catalyst-mediated hydrodehalogenation.
Sonogashira Coupling
Question: My Sonogashira coupling is not proceeding, and I observe decomposition of my starting material. What are the likely causes?
Answer:
-
Aldehyde Reactivity: The aldehyde can undergo side reactions under the basic conditions of the Sonogashira coupling, such as aldol condensation.
-
Copper(I) Cocatalyst: While Cu(I) is a common cocatalyst, it can sometimes promote the decomposition of sensitive substrates. Consider a copper-free Sonogashira protocol.
-
Base Choice: Amine bases like triethylamine or diisopropylethylamine are typically used. Ensure they are dry and freshly distilled.
-
Alkyne Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself to form a diyne byproduct. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial.
-
Purification Issues: Products of Sonogashira reactions with aldehydes can be prone to decomposition on silica gel. Consider alternative purification methods like crystallization or using a different stationary phase for chromatography.
Buchwald-Hartwig Amination
Question: I am having trouble with the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?
Answer:
-
Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as Xantphos, DavePhos, or BrettPhos are often necessary for coupling with heteroaryl halides.
-
Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. However, with an aldehyde present, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened to avoid side reactions.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are generally used.
-
Amine Nucleophilicity: Less nucleophilic amines may require more forcing conditions (higher temperature, stronger base), which could be detrimental to the aldehyde functionality.
Quantitative Data Summary
The following table summarizes typical reaction conditions for palladium-catalyzed cross-coupling reactions with 3-iodo-7-azaindole derivatives, which can serve as a starting point for optimization with this compound.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2.5 - 5) | SPhos (5 - 10) | K₃PO₄ or Cs₂CO₃ (2 - 3) | Toluene/H₂O or Dioxane/H₂O | 80 - 110 | 12 - 24 | 60 - 95 |
| Sonogashira | Pd(PPh₃)₄ (5) | - | Et₃N (2 - 3) | DMF or THF | 25 - 80 | 2 - 12 | 50 - 90 |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 80 - 100 | 12 - 24 | 55 - 85 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane or Toluene | 100 - 120 | 12 - 24 | 50 - 80 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
1. General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing this compound (1.0 equiv.), add the arylboronic acid (1.2-1.5 equiv.) and the base (e.g., K₃PO₄, 2-3 equiv.). The vessel is evacuated and backfilled with an inert gas three times. Add the degassed solvent system (e.g., dioxane/water 4:1). To this mixture, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
2. General Procedure for Sonogashira Coupling
In a reaction vessel, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a degassed solvent (e.g., DMF or THF). Add the base (e.g., triethylamine, 2-3 equiv.). To this solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if applicable, the copper(I) cocatalyst (e.g., CuI, 5-10 mol%). The reaction mixture is stirred at the appropriate temperature (e.g., room temperature to 60 °C) under an inert atmosphere until completion. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography.
3. General Procedure for Buchwald-Hartwig Amination
To a reaction vessel, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), the base (e.g., Cs₂CO₃, 2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%). The vessel is sealed and purged with an inert gas. Add the anhydrous, degassed solvent (e.g., dioxane or toluene). The mixture is heated to the required temperature (e.g., 110 °C) and stirred for the specified time. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Caption: Simplified Suzuki-Miyaura reaction pathway.
Caption: Decision tree for diagnosing reaction failures.
Validation & Comparative
Reactivity Face-Off: 3-Iodo- vs. 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in Suzuki Coupling
For Immediate Publication
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development
In the synthesis of novel therapeutics, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone. Functionalization at the 3-position via palladium-catalyzed cross-coupling reactions is a critical step in the development of a wide range of biologically active molecules. The choice of the halide at this position—typically iodine or bromine—profoundly influences the reaction's efficiency, conditions, and overall synthetic strategy. This guide presents an objective, data-driven comparison of the reactivity of 3-iodo- and 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in the Suzuki-Miyaura cross-coupling reaction.
The Deciding Factor: Carbon-Halogen Bond Strength
The established trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This hierarchy is fundamentally dictated by the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. This lower bond energy facilitates the rate-determining oxidative addition step in the Suzuki coupling catalytic cycle, generally leading to faster reaction rates and enabling the use of milder reaction conditions for iodo-substrates compared to their bromo counterparts.[1][2]
Quantitative Reactivity Comparison
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | Rationale |
| Relative Reactivity | High | Moderate | The weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst.[2][3] |
| Typical Temperature | Room temperature to moderate heat (e.g., 60-90 °C) | Moderate to high heat (e.g., 80-120 °C) | The higher intrinsic reactivity of the C-I bond allows the coupling to proceed efficiently at lower temperatures.[1] |
| Typical Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 4-24 hours) | The faster catalytic turnover with the iodo-substrate leads to a quicker consumption of starting materials.[3] |
| Typical Yields | Generally high | Moderate to high | While highly dependent on the coupling partner and specific conditions, the greater reactivity of the iodo-compound often translates to higher isolated yields.[1] |
| Side Reactions | Lower potential for dehalogenation | Higher potential for debromination at elevated temperatures | The more forcing conditions required for the bromo-substrate can sometimes lead to undesired side reactions like debromination. |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura reaction that can be adapted to compare the reactivity of 3-iodo- and 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
Objective: To synthesize 3-aryl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Halo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (iodo or bromo derivative) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To a reaction vessel, add the 3-halo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, the arylboronic acid, and the base.
-
Add the chosen solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature with stirring. For the 3-iodo derivative, a starting temperature of 80°C is recommended. For the 3-bromo derivative, a higher temperature of 100-110°C may be necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
Visualizing the Process and Logic
The following diagrams illustrate the experimental workflow and the fundamental relationship governing the reactivity of the two substrates.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: Logical relationship of halide choice and Suzuki coupling reactivity.
Conclusion
The choice between 3-iodo- and 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde for Suzuki-Miyaura cross-coupling is a trade-off between reactivity and the cost or availability of the starting material. The experimental evidence from analogous systems strongly supports the higher reactivity of the 3-iodo derivative, which often translates to higher yields, shorter reaction times, and the ability to use milder conditions. For researchers prioritizing reaction efficiency, especially in complex, multi-step syntheses, this compound is the superior choice. However, the 3-bromo derivative remains a viable and often more economical alternative, provided that more forcing reaction conditions are employed and optimized. This guide provides the necessary data and protocols to make an informed decision for the strategic design and execution of synthetic routes toward novel 7-azaindole-based compounds.
References
Navigating Kinase Inhibitor Synthesis: A Comparative Guide to Alternatives for 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
A detailed analysis of alternative reagents for the synthesis of pyrrolo[2,3-b]pyridine-based kinase inhibitors, offering insights into reaction efficiency, yield, and practical considerations for researchers in drug discovery and development.
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting critical signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and Fibroblast Growth Factor Receptor (FGFR) pathways. A key building block for the synthesis of these inhibitors is 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This guide provides a comprehensive comparison of alternative reagents to this key starting material, focusing on palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of these complex molecules.
Core Reagent and Its Strategic Alternatives
The 3-iodo group of this compound serves as a versatile handle for introducing various substituents at the C3 position of the 7-azaindole core, typically through cross-coupling reactions. However, the choice of the leaving group at the C3 position can significantly impact reaction efficiency, yield, and substrate scope. This guide explores the utility of alternative reagents where the iodo group is replaced by other halogens (bromo), a boronic ester, or a triflate.
Comparative Analysis of C3-Functionalized 7-Azaindole-5-carbaldehydes
The selection of the C3-functionalized reagent is a critical decision in the synthetic strategy. The following table summarizes a comparison of the most common alternatives to the 3-iodo derivative, primarily in the context of Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction in kinase inhibitor synthesis.
| Reagent | Coupling Reaction | Advantages | Disadvantages |
| This compound | Suzuki-Miyaura, Stille, Sonogashira, Heck | High reactivity in oxidative addition. | Higher cost, potential for side reactions, and lower stability compared to other halogens. |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | Suzuki-Miyaura, Stille | Good balance of reactivity and stability; generally more cost-effective than the iodo derivative. | May require more forcing reaction conditions (higher temperature, stronger base) compared to the iodo analog. |
| 3-(Boronato)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | Suzuki-Miyaura | Direct partner in Suzuki coupling, avoiding the need for a separate organometallic reagent for the azaindole part. Can lead to milder reaction conditions. | The boronic ester itself requires synthesis, adding a step to the overall sequence. Stability of boronic acids/esters can be a concern. |
| 3-(Triflyloxy)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | Suzuki-Miyaura | Highly reactive leaving group, often enabling coupling with challenging substrates at lower temperatures. | Triflates can be more expensive and less stable than halides. |
Experimental Data: A Head-to-Head Comparison
Table 1: Comparative Yields of Suzuki-Miyaura Coupling Reactions
| C3-Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 3-Iodo | Phenylboronic acid | Pd2dba3 / SPhos | Cs2CO3 | Toluene/Ethanol | 85 | [1] |
| 3-Bromo | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | Na2CO3 | Ethanol/H2O | 45 | [2] |
| 3-Chloro | 2-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 99 | [3] |
| 3-Triflyloxy | Arylboronic acids | - | - | - | - | Data not available in a directly comparable format |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and scale. This table is intended for illustrative purposes to show the feasibility of using different C3-functionalized precursors.
Key Signaling Pathways in Kinase Inhibitor Drug Discovery
The 7-azaindole scaffold is a common feature in inhibitors targeting the JAK-STAT and FGFR signaling pathways, both of which are implicated in various cancers and inflammatory diseases.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of a key intermediate via Suzuki-Miyaura coupling.
General Synthetic Workflow
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-7-azaindole Derivative
This protocol is adapted from a procedure for the C3-arylation of a protected 3-iodo-6-chloro-7-azaindole[1].
-
Materials:
-
3-Iodo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (5 mol %)
-
SPhos (5 mol %)
-
Cesium carbonate (Cs2CO3) (2 equiv)
-
Toluene/Ethanol (1:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add 3-iodo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and cesium carbonate.
-
Add the toluene/ethanol solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add Pd2(dba)3 and SPhos to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated product.
-
Protocol 2: Synthesis of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
This protocol describes the synthesis of a 3-bromo-heterocycle, a common precursor for Suzuki coupling[2].
-
Materials:
-
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1 equiv)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH2Cl2)
-
-
Procedure:
-
Dissolve 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one in dichloromethane.
-
Add N-Bromosuccinimide in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 3-bromo product, which can be purified by recrystallization or column chromatography.
-
Conclusion and Future Perspectives
The synthesis of kinase inhibitors based on the 7-azaindole scaffold is a dynamic area of research. While this compound remains a highly effective and reactive starting material, the choice of reagent should be guided by a careful consideration of factors such as cost, stability, and the specific requirements of the desired transformation. 3-Bromo and 3-chloro analogs offer a good balance of reactivity and cost-effectiveness, while boronic esters provide a more direct route in Suzuki-Miyaura couplings. As the field advances, the development of more efficient and selective cross-coupling methodologies will continue to expand the toolbox available to medicinal chemists, enabling the synthesis of novel and more potent kinase inhibitors.
References
Spectroscopic Analysis for the Structural Confirmation of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data alongside experimentally obtained data for structurally similar compounds to aid in its characterization.
The structural elucidation of organic molecules relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecular framework, the chemical environment of individual atoms, and the overall molecular weight and fragmentation patterns.
Predicted and Comparative Spectroscopic Data
To facilitate the structural confirmation of this compound, the following tables outline the predicted ¹H NMR and ¹³C NMR chemical shifts and mass spectrometry data. These predictions are based on established principles of spectroscopy and are compared with experimental data from a structurally related compound, 5-iodo-1H-indole-3-carbaldehyde[1].
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Proton Assignment | Predicted Chemical Shift (δ ppm) for this compound * | Experimental Chemical Shift (δ ppm) for 5-iodo-1H-indole-3-carbaldehyde[1] |
| Aldehyde-H | ~9.9 - 10.1 | 9.92 (s, 1H) |
| Pyrrole-NH | ~12.0 - 12.5 | 12.27 (s, 1H) |
| Aromatic-H (Position 2) | ~8.3 - 8.5 | 8.29 (d, J = 3.1 Hz, 1H) |
| Aromatic-H (Position 4) | ~8.5 - 8.7 | 8.44 (s, 1H) |
| Aromatic-H (Position 6) | ~7.6 - 7.8 | 7.53 (dd, J = 8.5, 1.4 Hz, 1H) |
| Aromatic-H (Position 7) | Not Applicable | 7.37 (d, J = 8.5 Hz, 1H) |
Note: Predicted values are estimates based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Carbon Assignment | Predicted Chemical Shift (δ ppm) for this compound * | Experimental Chemical Shift (δ ppm) for 5-iodo-1H-indole-3-carbaldehyde[1] |
| Aldehyde C=O | ~185 - 190 | 185.2 |
| Aromatic C-I (Position 3) | ~85 - 95 | 86.6 |
| Aromatic C (Quaternary) | ~130 - 150 | 138.9, 136.2, 126.7, 117.2 |
| Aromatic C-H | ~115 - 140 | 131.6, 129.2, 115.0 |
Note: Predicted values are estimates based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.
Table 3: Mass Spectrometry Data
| Analysis | This compound | 5-iodo-1H-indole-3-carbaldehyde[1] |
| Molecular Formula | C₈H₅IN₂O | C₉H₆INO |
| Molecular Weight | 271.94 g/mol | 271.06 g/mol |
| Predicted [M+H]⁺ | 272.95 | 271.96 |
| Experimental HRMS (ESI) [M+Na]⁺ | Predicted: 294.93 | 293.9385 |
Experimental Protocols
Standard protocols for the spectroscopic analysis of organic compounds are as follows:
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, typically using electrospray ionization (ESI).
-
Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. The accurate mass measurement allows for the determination of the elemental composition.
Visualizations
To further aid in the understanding of the molecular structure and analytical workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: General experimental workflow for structural confirmation.
References
A Comparative Guide to Palladium Ligands for Cross-Coupling Reactions of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 7-azaindole scaffold, specifically 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, is a critical step in the synthesis of a wide array of biologically active molecules. Palladium-catalyzed cross-coupling reactions are paramount in this context, offering versatile and efficient methods for carbon-carbon and carbon-heteroatom bond formation. The choice of the palladium ligand is crucial and significantly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various palladium ligands for four major classes of coupling reactions involving this compound, supported by experimental data from analogous systems.
Performance Comparison of Palladium Ligands
The following table summarizes the performance of different palladium ligands in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with 3-iodo-7-azaindole derivatives. While the exact substrate, this compound, is not explicitly detailed in all cited literature, the data presented is from closely related 3-iodo-1H-pyrrolo[2,3-b]pyridine systems, providing a strong predictive framework for ligand selection.
| Coupling Reaction | Palladium Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | SPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 67-93 | [1] |
| Buchwald-Hartwig | Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | High (not specified) | |
| Sonogashira | PPh₃ | PdCl₂(PPh₃)₂ | Et₃N | DMF | RT - 60 | 75 | [2] |
| Heck | PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 80 | High (not specified) | [3] |
Note: The data for Buchwald-Hartwig and Heck reactions are based on protocols for structurally similar halo-pyridines and halo-indoles due to the limited availability of data on the exact substrate. The indicated high yields suggest the viability of these ligands.
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are based on established procedures for similar substrates and may require optimization for this compound.
Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of C3-aryl 7-azaindoles.[1]
Materials:
-
This compound (1 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
SPhos (10 mol%)
-
Cs₂CO₃ (2 equiv)
-
Toluene/Ethanol (1:1 mixture)
Procedure:
-
To a dried Schlenk tube, add this compound, aryl boronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/ethanol solvent mixture.
-
Heat the reaction mixture at 60 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This generalized protocol is based on established methods for the amination of halo-pyridines.
Materials:
-
This compound (1 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (1.4 equiv)
-
Dioxane
Procedure:
-
In a glovebox, combine this compound, amine, Pd(OAc)₂, Xantphos, and Cs₂CO₃ in a reaction vessel.
-
Add anhydrous, degassed dioxane.
-
Seal the vessel and heat the mixture at 100 °C with stirring for the required duration (monitor by TLC or LC-MS).
-
After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous MgSO₄.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography.
Sonogashira Coupling
This protocol is based on the coupling of 3-iodopyridine with terminal alkynes.[2]
Materials:
-
This compound (1 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Et₃N (2 equiv)
-
DMF
Procedure:
-
To a solution of this compound and the terminal alkyne in DMF, add Et₃N.
-
Degas the solution with a stream of argon for 15-20 minutes.
-
Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60 °C, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Heck Coupling
This is a general procedure for the Heck reaction of aryl iodides.[3]
Materials:
-
This compound (1 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
PPh₃ (4 mol%)
-
Et₃N (1.5 equiv)
-
DMF
Procedure:
-
In a sealed tube, dissolve this compound, the alkene, Pd(OAc)₂, and PPh₃ in DMF.
-
Add Et₃N to the mixture.
-
Seal the tube and heat the reaction mixture at 80-100 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental workflows and signaling pathways involved in palladium-catalyzed cross-coupling reactions.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
This guide serves as a starting point for researchers embarking on the functionalization of this compound. The selection of the appropriate palladium ligand and reaction conditions is paramount for achieving high yields and purity. The provided data and protocols, derived from analogous systems, offer a solid foundation for experimental design and optimization.
References
Unlocking the Reaction Pathways of a Versatile Scaffold: A Comparative Guide to LC-MS Analysis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Reaction Products
For researchers, scientists, and drug development professionals, understanding the outcomes of chemical reactions is paramount. In the synthesis of novel therapeutics and functional materials, 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde serves as a critical building block. Its versatile reactivity allows for the introduction of diverse functionalities, leading to a wide array of potential products. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as an indispensable tool for the precise analysis of these reaction mixtures, enabling the identification and characterization of desired products, byproducts, and unreacted starting materials.
This guide provides a comparative framework for the LC-MS analysis of common reaction products derived from this compound. By presenting expected mass-to-charge ratios (m/z) for products of prevalent coupling reactions and detailing robust experimental protocols, this document aims to streamline analytical workflows and facilitate confident structural elucidation.
Anticipated Reaction Products and their Mass Spectrometric Signatures
The iodo-substituent at the 3-position of the pyrrolo[2,3-b]pyridine core is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. Below are tables summarizing the expected protonated molecular ion ([M+H]⁺) m/z values for representative products of these reactions.
Table 1: Expected [M+H]⁺ Values for Suzuki Coupling Products
| Aryl Boronic Acid Reactant | Product Structure | Molecular Formula | Expected [M+H]⁺ (monoisotopic) |
| Phenylboronic acid | 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | C₁₅H₁₁N₂O | 223.0917 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | C₁₆H₁₃N₂O₂ | 253.1023 |
| Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | C₁₄H₁₀N₃O | 224.0869 |
Table 2: Expected [M+H]⁺ Values for Sonogashira Coupling Products
| Alkyne Reactant | Product Structure | Molecular Formula | Expected [M+H]⁺ (monoisotopic) |
| Phenylacetylene | 3-(Phenylethynyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | C₁₇H₁₁N₂O | 247.0917 |
| Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | C₁₃H₁₅N₂OSi | 243.0999 |
| 3-Ethynylpyridine | 3-(Pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | C₁₆H₁₀N₃O | 248.0869 |
Table 3: Expected [M+H]⁺ Values for Buchwald-Hartwig Amination Products
| Amine Reactant | Product Structure | Molecular Formula | Expected [M+H]⁺ (monoisotopic) |
| Aniline | 3-(Phenylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | C₁₅H₁₂N₃O | 238.1026 |
| Morpholine | 3-(Morpholino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | C₁₃H₁₄N₃O₂ | 244.1132 |
| Benzylamine | 3-(Benzylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | C₁₆H₁₄N₃O | 252.1182 |
Table 4: Expected [M+H]⁺ Values for Heck Coupling Products
| Alkene Reactant | Product Structure | Molecular Formula | Expected [M+H]⁺ (monoisotopic) |
| Styrene | 3-((E)-2-Phenylvinyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | C₁₇H₁₃N₂O | 249.1073 |
| Methyl acrylate | Methyl (E)-3-(5-formyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate | C₁₂H₁₁N₂O₃ | 231.0764 |
| Acrylonitrile | (E)-3-(5-formyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylonitrile | C₁₁H₈N₃O | 198.0713 |
Experimental Protocols for LC-MS Analysis
To achieve reliable and reproducible results, a well-defined LC-MS protocol is essential. The following methodologies are provided as a general guide and may require optimization based on the specific reaction mixture and available instrumentation.
Sample Preparation
-
Reaction Quenching: Quench the reaction mixture using an appropriate method (e.g., addition of water or a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dilution: Dissolve the residue in a suitable solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile, or a mixture of organic solvent and water) to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC system.
Liquid Chromatography (LC) Method
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point for the separation of these relatively nonpolar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5-10%), hold for a short period, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the compounds of interest. A final hold at high organic content can wash the column, followed by re-equilibration at the initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for these nitrogen-containing heterocyclic compounds.
-
Scan Mode: Full scan mode (e.g., m/z 100-1000) is used for initial identification of all components in the mixture.
-
Source Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Cone Voltage: 20 - 40 V (optimization is recommended to minimize in-source fragmentation).
-
Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
-
Data Acquisition: Data should be acquired in centroid mode.
Visualizing the Workflow and Reaction Pathways
To provide a clear overview of the analytical process and the chemical transformations, the following diagrams have been generated using the DOT language.
Caption: General workflow for LC-MS analysis of reaction products.
Caption: Common cross-coupling reactions of the starting material.
This guide serves as a foundational resource for the LC-MS analysis of reaction products originating from this compound. By leveraging the provided data and protocols, researchers can expedite their analytical processes, leading to faster and more efficient discovery and development of novel chemical entities.
X-ray crystallography of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives
A Comparative Guide to the X-ray Crystallography of 7-Azaindole Derivatives
For researchers and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount for rational drug design. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies. This guide offers a comparative analysis of the crystallographic data for derivatives of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), with a focus on halogenated analogues.
While specific crystallographic data for 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is not publicly available, we can draw valuable comparisons from closely related structures to anticipate its structural characteristics. This guide presents data from published X-ray diffraction studies on 5-chloro-7-azaindole-3-carbaldehyde and 3-Iodo-1H-pyrazolo[3,4-b]pyridine, a structurally similar heterocyclic compound.
Comparative Crystallographic Data
The table below summarizes key crystallographic parameters for two related heterocyclic compounds, offering a basis for understanding the structural implications of halogen substitution and variations in the core scaffold.
| Parameter | 5-chloro-7-azaindole-3-carbaldehyde[1] | 3-Iodo-1H-pyrazolo[3,4-b]pyridine[2] |
| Chemical Formula | C₈H₄ClN₃O | C₆H₄IN₃ |
| Molecular Weight | 193.59 | 245.02 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 3.82810(12) | 10.3953(2) |
| b (Å) | 12.7330(3) | 4.8961(1) |
| c (Å) | 15.9167(5) | 14.5126(3) |
| β (°) ** | 94.539(3) | 109.431(1) |
| Volume (ų) ** | 772.01(4) | 695.53(2) |
| Z | 4 | 4 |
| Key Interactions | Dimer formation via N-H···N hydrogen bonds, weak C-H···O and C-H···Cl interactions.[1] | Dimer formation via N-H···N hydrogen bonds, C-I···N halogen bonds, and π-π stacking interactions.[2] |
Experimental Protocols
A general methodology for the synthesis and crystallization of halogenated 7-azaindole derivatives can be adapted from various reported procedures.
Synthesis of Halogenated 7-Azaindole Derivatives
The synthesis of substituted 7-azaindoles often begins with the parent 1H-pyrrolo[2,3-b]pyridine scaffold. Halogenation, particularly iodination, at the C3 position can be achieved using reagents like N-iodosuccinimide (NIS). The introduction of a carbaldehyde group at the C5 position typically involves formylation reactions.
A representative synthetic route might involve:
-
Protection of the pyrrole nitrogen of 1H-pyrrolo[2,3-b]pyridine.
-
Iodination at the C3 position using an electrophilic iodine source.
-
Formylation at the C5 position.
-
Deprotection to yield the final product.
Single Crystal Growth
Obtaining crystals suitable for X-ray diffraction is a critical step. A common technique is slow evaporation from a suitable solvent system. For compounds like the ones discussed, a solution in a solvent such as chloroform layered with an anti-solvent like hexane at room temperature can yield high-quality single crystals.[2]
Visualizing the Workflow
The process of determining a crystal structure via X-ray crystallography follows a well-defined workflow, from crystal selection to structure refinement and validation.
Caption: A generalized workflow for single-crystal X-ray crystallography.
References
Biological Activity of Compounds Derived from 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: A Comparative Analysis
A comprehensive review of current scientific literature reveals a notable absence of publicly available studies detailing the synthesis and subsequent biological evaluation of compounds directly derived from 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. While the broader class of pyrrolo[2,3-b]pyridine derivatives has attracted significant interest in medicinal chemistry for their diverse pharmacological activities, specific experimental data for compounds synthesized from this particular iodinated precursor remains elusive.
The pyrrolo[2,3-b]pyridine scaffold, a key structural motif in numerous biologically active molecules, has been extensively investigated for its potential in developing novel therapeutics. Research has demonstrated that derivatives of this heterocyclic system exhibit a wide range of biological activities, including potent anticancer, antimicrobial, and kinase inhibitory properties. However, the influence of the specific substituents at the 3-iodo and 5-carbaldehyde positions on the biological profile of the resulting compounds has not been explicitly documented in the available literature.
Our in-depth search for experimental data, including quantitative metrics such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, and detailed experimental protocols for compounds synthesized from this compound did not yield any specific results. A singular patent document mentions the synthesis of this compound as an intermediate, but does not disclose the subsequent synthesis of biologically active molecules or any associated bioactivity data.
Consequently, a direct comparative guide on the biological activity of compounds synthesized from this specific starting material cannot be constructed at this time due to the lack of available scientific evidence.
Insights from the Broader Pyrrolo[2,3-b]pyridine Class
Despite the absence of data on derivatives of the title compound, the extensive research on the broader pyrrolo[2,3-b]pyridine class of compounds offers valuable insights into their potential therapeutic applications. These derivatives have shown promise in several key areas:
-
Anticancer Activity: Numerous studies have reported the potent cytotoxic effects of pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and metastasis.
-
Kinase Inhibition: The pyrrolo[2,3-b]pyridine core has proven to be an effective scaffold for the design of potent kinase inhibitors. These compounds target a range of kinases that are often dysregulated in cancer and other diseases, thereby modulating key signaling pathways involved in cell growth and survival.
-
Antimicrobial Activity: Certain derivatives of pyrrolo[2,3-b]pyridine have demonstrated significant activity against a spectrum of bacterial and fungal pathogens. Research in this area is focused on developing new antimicrobial agents to combat the growing threat of drug-resistant infections.
While these findings highlight the therapeutic potential of the pyrrolo[2,3-b]pyridine scaffold, it is crucial to reiterate that this information is based on derivatives synthesized from precursors other than this compound. The specific biological activities and potency of compounds derived from this particular starting material remain an open area for future research.
Future Directions
The lack of available data underscores an opportunity for new research in the field of medicinal chemistry. The synthesis and biological evaluation of a library of compounds derived from this compound could lead to the discovery of novel therapeutic agents with unique pharmacological profiles. Future studies in this area would be instrumental in elucidating the structure-activity relationships of this particular subclass of pyrrolo[2,3-b]pyridine derivatives and could potentially pave the way for the development of new and effective treatments for a variety of diseases.
Researchers, scientists, and drug development professionals are encouraged to explore this untapped area of research to unlock the full therapeutic potential of this promising chemical scaffold.
Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against FGFR isoforms 1, 2, 3, and 4. The core scaffold, 1H-pyrrolo[2,3-b]pyridine, serves as a hinge-binder in the ATP-binding pocket of the kinases. Modifications at the 3- and 5-positions of this scaffold have been systematically explored to optimize potency and selectivity.
The key findings from the structure-activity relationship studies are summarized in the table below. The introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to be crucial for activity, likely by forming a hydrogen bond with Glycine 485 in the FGFR active site.[1] Further modifications focused on the substituent at the 3-position, exploring various phenyl and other aromatic groups to probe the hydrophobic pocket of the enzyme.
| Compound | R Group (at position 3) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 3h | 3,5-dimethoxyphenyl | 54 | 66 | 320 | >3000 |
| 4a | 3,4,5-trimethoxyphenyl | 83 | 93 | 421 | >3000 |
| 4h | 3,5-dimethoxy-4-hydroxyphenyl | 7 | 9 | 25 | 712 |
| 4l | 3-methoxy-4-(2-morpholinoethoxy)phenyl | 266 | 259 | 634 | >3000 |
Data extracted from "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors".[1]
The compound 4h , featuring a 3,5-dimethoxy-4-hydroxyphenyl group at the 3-position, emerged as the most potent inhibitor against FGFR1, 2, and 3, with IC50 values of 7, 9, and 25 nM, respectively.[1] This highlights the importance of the hydroxyl group for enhanced activity, potentially through additional hydrogen bonding interactions within the active site.
Experimental Protocols
General Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The synthesis of the target 1H-pyrrolo[2,3-b]pyridine derivatives was achieved through a condensation reaction. The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, was reacted with various R-substituted aldehydes in the presence of a base at 50°C. This reaction yielded the final compounds in moderate yields (45-60%).[1]
In Vitro FGFR Kinase Assay
The inhibitory activity of the synthesized compounds against FGFR kinases was determined using a standard in vitro kinase assay. The general protocol is as follows:
-
Reagents : Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases, biotinylated peptide substrate, and a phospho-tyrosine antibody.
-
Procedure :
-
The kinase reactions are performed in a 50 µL volume.
-
Increasing concentrations of the test compounds are incubated with the respective FGFR kinase and the peptide substrate at room temperature for a specified period (e.g., 30 minutes).
-
The reaction is stopped, and the level of substrate phosphorylation is quantified using an antibody specific for the phosphorylated tyrosine on the substrate.
-
Detection is typically achieved through a fluorescence-based method, such as DELFIA®.
-
-
Data Analysis : The IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, are calculated from the dose-response curves.
Signaling Pathway and Mechanism of Action
Fibroblast Growth Factor Receptors (FGFRs) are key players in cellular signaling, regulating processes such as cell proliferation, differentiation, and migration.[2] Aberrant activation of the FGFR signaling pathway is a known driver in various cancers.[1]
Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain.[2] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell growth and survival.[2][3] The 1H-pyrrolo[2,3-b]pyridine derivatives discussed herein act as competitive inhibitors at the ATP-binding site of the FGFR kinase domain, thereby preventing the autophosphorylation and the subsequent activation of these downstream oncogenic signals.
Caption: FGFR signaling pathway and the mechanism of inhibition by 1H-pyrrolo[2,3-b]pyridine analogs.
References
The Strategic Synthesis of Kinase Inhibitors: A Cost-Benefit Analysis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, kinase inhibitors have emerged as a cornerstone. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in this domain, forming the core of numerous potent and selective kinase inhibitors. A critical starting material for the synthesis of these complex molecules is 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This guide provides a comprehensive cost-benefit analysis of this iodo-derivative in comparison to its bromo and chloro analogs, offering researchers, scientists, and drug development professionals a data-driven framework for making informed decisions in their synthetic strategies.
Comparative Analysis of Halogenated Precursors
The choice of a halogenated precursor in cross-coupling reactions is a critical decision that balances reagent cost against reaction efficiency. While iodo-derivatives are typically more expensive, they often provide significant advantages in terms of reactivity, which can translate to overall process savings.
Table 1: Cost Comparison of Halogenated 1H-pyrrolo[2,3-b]pyridine-5-carbaldehydes
| Compound | CAS Number | Supplier Example | Price (USD/gram) |
| This compound | 900514-07-0 | Sigma-Aldrich | ~$870 |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | Not readily available | N/A | Estimated to be significantly less than the iodo-analog |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | 958230-19-8 | Santa Cruz Biotechnology | ~$120-150 |
Note: Prices are approximate and subject to change. The 3-bromo analog is not widely commercially available, indicating potential for higher costs or the need for in-house synthesis. The 4-chloro analog is presented as a cost reference for a chlorinated version of the core scaffold.
Table 2: Reactivity Profile in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction in the synthesis of kinase inhibitors. The reactivity of the aryl halide is a key determinant of reaction success, with a well-established trend of I > Br > Cl.[1][2][3] This is primarily due to the bond dissociation energies of the carbon-halogen bond.
| Parameter | 3-Iodo-Derivative | 3-Bromo-Derivative (Projected) | 3-Chloro-Derivative (Projected) |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Catalyst Loading | Low (e.g., 1-5 mol%) | Moderate (e.g., 3-10 mol%) | High (e.g., 5-15 mol%) or specialized ligands required |
| Typical Reaction Temperature | Room Temperature to moderate heat (e.g., 80°C) | Moderate to high heat (e.g., 100°C) | High heat (e.g., >100°C) |
| Typical Reaction Time | Short (e.g., 1-4 hours) | Moderate (e.g., 4-12 hours) | Long (e.g., 12-24 hours) |
| Expected Yield | High | Moderate to High | Low to Moderate |
| Functional Group Tolerance | Excellent | Good | Moderate |
This higher reactivity of the iodo-compound can lead to significant downstream benefits, including reduced energy consumption, shorter processing times, and potentially higher overall yields, which can offset the initial higher cost of the material.
Experimental Protocols: A Case Study with a Related Scaffold
Synthesis of a C-5 Arylated Pyrrolo[2,3-d]pyrimidine via Suzuki-Miyaura Coupling
-
Reactants:
-
5-Iodo-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equiv)
-
(6-chloropyridin-3-yl)boronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)
-
-
Solvent: A mixture of Ethanol (EtOH) and Water (H₂O) in a 4:1 ratio.
-
Procedure:
-
To a round-bottom flask, add the 5-iodo-pyrrolo[2,3-d]pyrimidine, (6-chloropyridin-3-yl)boronic acid, and potassium carbonate.
-
Add the EtOH/H₂O solvent mixture.
-
Degas the reaction mixture for 45 minutes.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Heat the flask in an oil bath at 90°C and stir for 10 minutes.
-
Upon completion, evaporate the solvent.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography.
-
-
Reported Yield: 85%[4]
This protocol highlights the mild conditions (90°C, 10 minutes) and high yield achievable with the iodo-precursor. It is anticipated that the corresponding bromo- and chloro-derivatives would require higher temperatures, longer reaction times, and potentially more specialized and expensive catalysts and ligands to achieve comparable yields.
Visualizing the Synthetic and Biological Landscape
To further illustrate the comparative aspects and the biological context of these molecules, the following diagrams are provided.
Caption: Comparative synthetic workflow for kinase inhibitor synthesis.
Caption: CSF1R signaling pathway and the action of a kinase inhibitor.
Conclusion: A Strategic Decision
The cost-benefit analysis of using this compound in synthesis is a multifaceted consideration.
-
Cost: The initial procurement cost of the iodo-derivative is significantly higher than its chloro-counterpart, and likely its bromo-analog as well. This presents a considerable upfront investment.
-
Benefit: The primary benefit lies in its superior reactivity. This translates to several process advantages:
-
Milder Reaction Conditions: The ability to run reactions at lower temperatures and with lower catalyst loadings reduces energy costs and the environmental impact of the synthesis.
-
Shorter Reaction Times: Faster reactions lead to increased throughput and more efficient use of reactor time, a critical factor in process chemistry.
-
Higher Yields: The increased reliability and higher yields of reactions involving iodo-substrates can lead to a lower cost-per-gram of the final product, potentially offsetting the higher initial material cost.
-
Wider Applicability: The high reactivity allows for the coupling of a broader range of boronic acids and other coupling partners, providing greater flexibility in library synthesis and lead optimization.
-
Recommendation:
For early-stage discovery and lead optimization , where reaction reliability, speed, and the flexibility to explore a diverse chemical space are paramount, the higher cost of This compound is often justified. The ability to quickly and efficiently generate a library of analogs for structure-activity relationship (SAR) studies provides a significant return on investment.
For later-stage process development and large-scale manufacturing , where cost of goods is a primary driver, a more thorough investigation into optimizing the reaction conditions for the less expensive bromo- or chloro-analogs would be warranted. While this may require a greater initial investment in process optimization, the long-term savings on raw material costs could be substantial. However, the potential for lower yields and the need for more forcing conditions must be carefully evaluated against the overall process economics.
Ultimately, the choice of halogenated precursor is a strategic one that should be made in the context of the specific goals, timeline, and scale of the research or manufacturing campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Researcher's Guide to Purity Assessment of Commercially Available 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For researchers, scientists, and drug development professionals utilizing 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, the purity of this key building block is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a framework for the purity assessment of commercially available this compound, offering a comparison of potential analytical techniques and detailed experimental protocols. This will enable researchers to independently verify the quality of this reagent.
Commercial Availability and Purity Statements
This compound is available from several chemical suppliers. However, the level of purity information provided can vary significantly. For instance, some suppliers like Sigma-Aldrich offer the product under their "AldrichCPR" line, explicitly stating that they do not collect analytical data and that the "Buyer assumes responsibility to confirm product identity and/or purity". Other suppliers may provide a minimum purity specification, but detailed batch-specific data is not always readily available. This underscores the critical need for in-house purity verification.
Recommended Purity Assessment Workflow
A multi-pronged approach employing various analytical techniques is recommended for a comprehensive purity assessment. The following workflow outlines the key experimental stages:
Caption: Experimental workflow for the purity assessment of this compound.
Comparative Data Presentation
To facilitate a direct comparison of different commercial sources, all quantitative data should be summarized in a clear and structured format. The following table provides a template for recording and comparing purity data obtained from various analytical techniques.
| Supplier | Lot Number | Appearance | ¹H NMR Purity (%) | HPLC Purity (%) | Mass Spectrometry (m/z) | Notes on Impurities |
| Supplier A | ||||||
| Supplier B | ||||||
| Supplier C |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation available in the laboratory.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the purity of a sample by separating the main compound from its impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Set up a gradient elution method as follows:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Inject the sample and record the chromatogram.
-
Calculate the purity by determining the percentage of the peak area of the main compound relative to the total peak area of all components.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the chemical structure of the compound and identifying any proton-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent: DMSO-d₆
Procedure:
-
Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Analyze the spectrum to confirm the expected proton signals for this compound and identify any impurity peaks. Quantitative NMR (qNMR) can be performed using a certified internal standard for a more accurate purity determination.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution directly into the mass spectrometer or analyze via LC-MS.
-
Acquire the mass spectrum in positive ion mode.
-
Verify the presence of the expected molecular ion peak ([M+H]⁺) for C₈H₅IN₂O (calculated m/z: 272.95).
Signaling Pathway and Logical Relationships
The purity of this compound is a critical upstream factor that can significantly impact downstream biological and chemical processes. The following diagram illustrates this logical relationship.
Caption: Logical relationship between starting material purity and experimental outcomes.
By implementing this comprehensive purity assessment guide, researchers can ensure the quality of their starting materials, leading to more robust and reliable scientific findings in their drug discovery and development endeavors.
Safety Operating Guide
Proper Disposal of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a halogenated heterocyclic aldehyde compound. Adherence to these procedures is crucial for researchers, scientists, and drug development professionals to minimize health risks and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is classified as acutely toxic if swallowed and may cause an allergic skin reaction.[1]
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust.
Hazard and Disposal Information Summary
The following table summarizes the key hazard and logistical information for the disposal of this compound.
| Parameter | Information | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 900514-07-0 | [1] |
| Physical Form | Solid | [1] |
| Primary Hazards | Acute Toxicity 4 (Oral), Skin Sensitization 1 | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. | [1] |
| Precautionary Statement | P280: Wear protective gloves. | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Waste Classification | Hazardous Halogenated Organic Waste | [2][3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled through a licensed hazardous waste disposal service.[5] On-site treatment or disposal down the drain is not permissible for this class of compound.[2][6]
1. Waste Segregation:
-
Solid Waste: Collect any un-used or contaminated solid this compound in a dedicated, properly labeled hazardous waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing boats, gloves, and absorbent pads used for spill cleanup, must also be disposed of as hazardous waste.
-
Solution Waste: If the compound is dissolved in a solvent, it must be collected as liquid hazardous waste. Crucially, halogenated organic waste must be segregated from non-halogenated waste streams. [2][3][4] This is often a requirement from waste disposal vendors and can impact disposal costs.[3]
2. Waste Container and Labeling:
-
Container: Use a clean, non-reactive, and sealable container designated for halogenated organic waste. The container must be in good condition with a secure lid.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[7] The label must also include the full chemical name: "this compound" and an indication of the hazards (e.g., "Toxic," "Skin Sensitizer").[3][7]
3. Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[7]
-
The storage area should be a well-ventilated, cool, and dry location, away from incompatible materials.
-
Ensure the waste container is stored in secondary containment to prevent spills.[8]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
-
Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations.[7]
Spill Management
In the event of a spill, the cleanup materials must be treated as hazardous waste.
-
Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.
-
Cleanup: Use an inert absorbent material for any solutions.[9] All contaminated cleaning materials must be placed in the hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3-Iodo-1H-pyrrolo 2,3-b pyridine-5-carbaldehyde AldrichCPR 900514-07-0 [sigmaaldrich.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. researchgate.net [researchgate.net]
- 6. vumc.org [vumc.org]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS Number: 900514-07-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Immediate Safety Information
Hazard Identification:
-
Pictogram: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Physical Form: Solid[1]
-
Classification: Combustible Solid[1]
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2][3]
-
If on Skin: Wash with plenty of soap and water.[4] If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side-shields or chemical splash goggles.[5][6] | Chemical-resistant gloves (e.g., Nitrile).[7] | Flame-resistant lab coat.[6] | Use in a chemical fume hood. If not possible, a NIOSH-approved respirator for particulates (e.g., N95) is recommended.[5] |
| In Solution | Chemical splash goggles.[6] A face shield should be worn when handling larger volumes (>1 liter).[6] | Chemical-resistant gloves (e.g., Nitrile). | Flame-resistant lab coat.[6] | Work in a well-ventilated area, preferably a chemical fume hood.[3] |
| Cleaning Spills | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls over a lab coat. | A NIOSH-approved air-purifying respirator with appropriate cartridges. |
Operational Plan
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control for all weighing and transfer operations to minimize inhalation exposure.[3]
-
Ensure a safety shower and eyewash station are readily accessible.[4]
2. Handling Procedures:
-
Avoid generating dust.
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[3]
-
Keep container tightly closed to prevent contamination and reaction with moisture.[3]
Disposal Plan
-
Waste Generation: All disposable PPE (gloves, etc.) that comes into contact with this compound should be considered contaminated waste.
-
Waste Collection: Collect all solid and liquid waste containing this chemical in designated, sealed, and properly labeled hazardous waste containers.
-
Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. 3-Iodo-1H-pyrrolo 2,3-b pyridine-5-carbaldehyde AldrichCPR 900514-07-0 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
